molecular formula C10H9ClN2O B594747 3-Chloro-6-methoxyquinolin-4-amine CAS No. 1209537-50-7

3-Chloro-6-methoxyquinolin-4-amine

Katalognummer: B594747
CAS-Nummer: 1209537-50-7
Molekulargewicht: 208.645
InChI-Schlüssel: NOFPZXGKTSMGJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Chloro-6-methoxyquinolin-4-amine, also known as 3-Chloro-6-methoxyquinolin-4-amine, is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.645. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-methoxyquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methoxyquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1209537-50-7

Molekularformel

C10H9ClN2O

Molekulargewicht

208.645

IUPAC-Name

3-chloro-6-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

NOFPZXGKTSMGJF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=CN=C2C=C1)Cl)N

Synonyme

4-Amino-3-chloro-6-methoxyquinoline

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Pathways of 3-Chloro-6-methoxyquinolin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antimalarial agents, kinase inhibitors, and immunomodulators. The compound 3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7) presents a unique synthetic challenge due to its highly specific substitution pattern.

This whitepaper provides an authoritative, step-by-step guide to the de novo synthesis of 3-chloro-6-methoxyquinolin-4-amine. Designed for process chemists and drug development professionals, this guide breaks down the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to assemble this molecule from commercially available 4-methoxyaniline.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis of 3-chloro-6-methoxyquinolin-4-amine relies on a convergent four-step approach that exploits the inherent electronic properties of the quinoline ring for regioselective functionalization.

  • C-4 Amination via SNAr: The target molecule is disconnected at the C-4 amine. The precursor, 3,4-dichloro-6-methoxyquinoline, undergoes highly regioselective nucleophilic aromatic substitution (SNAr). The C-4 position is strongly activated by the electron-withdrawing endocyclic nitrogen, which stabilizes the intermediate Meisenheimer complex, leaving the C-3 chlorine untouched[1].

  • C-4 Deoxychlorination: The 3,4-dichloro intermediate is derived from 3-chloro-6-methoxyquinolin-4-ol. Phosphorus oxychloride (POCl₃) acts as a dehydrating chlorinating agent, converting the C-4 hydroxyl (or its quinolone tautomer) into a superior leaving group (dichlorophosphite) for chloride displacement[2].

  • C-3 Electrophilic Chlorination: The C-3 chlorine is installed via electrophilic aromatic substitution on 6-methoxyquinolin-4-ol. The electron-donating effect of the C-4 hydroxyl group directs electrophiles strictly to the C-3 position, allowing the use of N-Chlorosuccinimide (NCS)[3].

  • Quinoline Core Assembly: The foundational 6-methoxyquinolin-4-ol core is constructed using the classical Gould-Jacobs reaction, condensing 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM)[4].

Mechanistic Pathway Visualization

SynthesisWorkflow SM 4-Methoxyaniline + DEEM Int1 Diethyl 2-(((4-methoxyphenyl)amino) methylene)malonate SM->Int1 Step 1a: Condensation 120°C, -EtOH Int2 Ethyl 4-hydroxy-6-methoxyquinoline -3-carboxylate Int1->Int2 Step 1b: Thermal Cyclization Dowtherm A, 250°C Int3 6-Methoxyquinolin-4-ol Int2->Int3 Step 1c: Hydrolysis & Decarboxylation NaOH, then Heat Int4 3-Chloro-6-methoxyquinolin-4-ol Int3->Int4 Step 2: Electrophilic Chlorination NCS, DMF, 60°C Int5 3,4-Dichloro-6-methoxyquinoline Int4->Int5 Step 3: Deoxychlorination POCl3, 110°C Product 3-Chloro-6-methoxyquinolin-4-amine Int5->Product Step 4: SNAr Amination NH3, iPrOH, 130°C

Figure 1: Four-step synthetic workflow for 3-Chloro-6-methoxyquinolin-4-amine.

Experimental Protocols & Self-Validating Workflows

Step 1: Assembly of the Quinoline Core (Gould-Jacobs Reaction)

Objective: Synthesize 6-methoxyquinolin-4-ol from 4-methoxyaniline. Causality: The 4[4] dictate that thermal energy (>250 °C) is required to overcome the activation barrier for the 6-electron electrocyclization of the anilidomethylenemalonate intermediate.

  • Condensation: Combine 4-methoxyaniline (1.0 eq) and DEEM (1.1 eq) in a flask equipped with a short-path distillation head. Heat neat at 120 °C for 2 hours. Validation: The continuous distillation of ethanol confirms the formation of the condensation product.

  • Cyclization: Dissolve the crude intermediate in Dowtherm A (10 volumes) and heat to 250 °C for 45 minutes. Cool to room temperature and precipitate the ester intermediate with hexanes.

  • Hydrolysis & Decarboxylation: Suspend the ester in 10% aqueous NaOH and reflux for 2 hours. Acidify with HCl to pH 3 to precipitate the carboxylic acid. Filter, dry, and heat the isolated acid neat at 220 °C. Validation: Vigorous bubbling (CO₂ evolution) will occur. The cessation of bubbling indicates complete decarboxylation, yielding 6-methoxyquinolin-4-ol.

Step 2: Regioselective C-3 Chlorination

Objective: Synthesize 3-chloro-6-methoxyquinolin-4-ol. Causality: As documented in 3[3], N-Chlorosuccinimide (NCS) in DMF introduces chlorine exclusively at the C-3 position due to the ortho-directing nature of the C-4 enol.

  • Dissolve 6-methoxyquinolin-4-ol (1.0 eq) in anhydrous DMF (0.5 M).

  • Add NCS (1.05 eq) portion-wise at room temperature to prevent uncontrolled exotherms.

  • Heat the mixture to 60 °C for 3 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Quench the reaction by pouring it into vigorously stirred ice water. Validation: The immediate precipitation of a pale yellow solid confirms successful chlorination and product insolubility in water. Filter, wash with cold water, and dry under a vacuum.

Step 3: Deoxychlorination at C-4

Objective: Synthesize 3,4-dichloro-6-methoxyquinoline. Causality: The conversion of the C-4 hydroxyl to a chloride requires activation. Refluxing POCl₃ generates a dichlorophosphite leaving group, which is subsequently displaced by a chloride ion[2].

  • Suspend 3-chloro-6-methoxyquinolin-4-ol (1.0 eq) in neat POCl₃ (5.0 eq).

  • Reflux the mixture at 110 °C for 2 hours. Validation: The heterogeneous suspension will transition into a homogenous, dark, viscous solution, indicating the consumption of the starting material.

  • Workup: Distill off excess POCl₃ under reduced pressure. Carefully pour the remaining residue over crushed ice and neutralize with aqueous ammonia to pH 8. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the 3,4-dichloro intermediate.

Step 4: Regioselective SNAr Amination

Objective: Synthesize the final product, 3-chloro-6-methoxyquinolin-4-amine. Causality: The C-4 chlorine is highly labile due to the electron-withdrawing effect of the adjacent quinoline nitrogen. Amination of 3,4-dichloroquinolines proceeds selectively at C-4, as the C-3 position lacks resonance stabilization for the nucleophilic attack[1].

  • Dissolve 3,4-dichloro-6-methoxyquinoline (1.0 eq) in isopropanol (0.2 M) inside a high-pressure autoclave reactor.

  • Add a large excess of aqueous ammonia (28% NH₃, 20.0 eq).

  • Seal the reactor and heat to 130 °C for 14 hours. Validation: A pressure increase is expected; ensure the reactor is rated for >20 bar.

  • Workup: Cool the reactor to room temperature and carefully vent the excess ammonia. Concentrate the mixture under reduced pressure. Purify the crude product by recrystallization from hot ethanol to afford pure 3-chloro-6-methoxyquinolin-4-amine.

Quantitative Data Summary

The following table summarizes the expected yields, physical states, and key analytical markers for the self-validating protocols described above.

StepIntermediate / ProductExpected YieldPhysical StateKey Analytical Marker (LC-MS)
1 6-Methoxyquinolin-4-ol65 - 70%Off-white solidm/z [M+H]⁺ 176.0
2 3-Chloro-6-methoxyquinolin-4-ol80 - 85%Pale yellow solidm/z [M+H]⁺ 210.0
3 3,4-Dichloro-6-methoxyquinoline90 - 95%Brownish solidm/z[M+H]⁺ 228.0
4 3-Chloro-6-methoxyquinolin-4-amine 75 - 80%White crystalline solidm/z [M+H]⁺ 209.0

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines Source: ACS Publications URL:[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

3-Chloro-6-methoxyquinolin-4-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The rational design of bioactive molecules relies heavily on the selection of privileged scaffolds that offer predictable pharmacokinetics and versatile derivatization. 3-Chloro-6-methoxyquinolin-4-amine (CAS 1209537-50-7) represents a highly functionalized, multi-point pharmacophore[1][2]. By integrating a halogen-bond donor, an electron-donating methoxy group, and a versatile 4-amino handle onto a quinoline core, this building block serves as a critical intermediate in the development of next-generation antimalarials and targeted oncology therapeutics[3][4]. This whitepaper provides an in-depth technical analysis of its structural causality, synthetic methodologies, and pharmacological applications.

Structural and Electronic Profiling: The Causality of the Scaffold

As a Senior Application Scientist, I emphasize that every atom in a building block must serve a distinct stereoelectronic or pharmacokinetic purpose. The architecture of 3-chloro-6-methoxyquinolin-4-amine is not arbitrary; it is a meticulously evolved system designed to navigate complex biological microenvironments.

  • The Quinoline Core: The flat, aromatic nature of the quinoline ring provides the foundational π−π stacking capabilities required to intercalate with free heme (in malaria) or bind the hydrophobic ATP-binding pockets of kinases (in oncology)[3][4].

  • The 4-Amino Moiety: This acts as the primary hydrogen-bond donor and nucleophilic handle. In antimalarial design, the 4-amino group is strictly required to form a complex with ferriprotoporphyrin IX, inhibiting its crystallization into non-toxic β -hematin[3][5].

  • The 6-Methoxy Group: The inclusion of an electron-donating methoxy group at the C6 position increases the electron density of the quinoline nitrogen (N1) via resonance. This enhances the basicity of N1, strengthening its hydrogen-bond accepting capability within kinase hinge regions (e.g., EGFR)[4]. Furthermore, it improves the lipophilicity ( LogP ) and metabolic stability of the compound compared to a free hydroxyl group.

  • The 3-Chloro Substituent: The addition of a chlorine atom at the C3 position introduces critical causality. Electronegatively, it lowers the pKa​ of the adjacent 4-amino group, which increases the fraction of unionized drug at physiological pH, thereby enhancing membrane permeability[3]. Sterically, the bulky chlorine atom restricts the rotational freedom of any substituent attached to the 4-amine, forcing a perpendicular conformation that is often essential for fitting into tightly mutated kinase pockets.

Experimental Workflows & Self-Validating Protocols

To utilize this building block effectively, researchers must employ robust, regioselective synthetic strategies. The following protocol details the Nucleophilic Aromatic Substitution ( SN​Ar ) used to functionalize the C4 position, starting from a 3,4-dichloro precursor.

Protocol: Regioselective SN​Ar for 4-Amino Derivatization

Objective: To synthesize complex 3-chloro-6-methoxyquinolin-4-amine derivatives via regioselective amination, ensuring substitution occurs exclusively at C4 and not C3[6][7].

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 1.0 equivalent of 3,4-dichloro-6-methoxyquinoline in anhydrous N,N -dimethylformamide (DMF).

    • Causality: DMF, a polar aprotic solvent, is chosen specifically to stabilize the anionic Meisenheimer complex intermediate formed during the SN​Ar pathway, significantly accelerating the reaction rate.

  • Amine Addition: Add 1.5 equivalents of the desired primary/secondary amine and 2.0 equivalents of N,N -diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Thermal Cycling: Heat the reaction mixture to 120–150 °C under an inert argon atmosphere for 12–20 hours.

    • Causality: The electron-withdrawing nature of the quinoline nitrogen highly activates the C4 position. However, the steric bulk of the C3-chlorine requires elevated thermal energy to overcome the activation barrier for nucleophilic attack at the adjacent C4 carbon[7].

  • Self-Validation & Isolation (Critical Step):

    • In-process validation: Monitor the reaction via LC-MS. The system is self-validating when the starting material mass ( m/z ) is entirely replaced by the target mass ( M+Amine−Cl ).

    • Regiochemical validation: Purify via flash chromatography and analyze via 1H NMR. The preservation of the C2 proton singlet (typically around δ 8.5 ppm) confirms that substitution occurred regioselectively at C4, leaving the C3-chloro and C2 positions intact.

SyntheticWorkflow A 4-Hydroxy-6-methoxyquinoline (Starting Material) B Electrophilic Chlorination (NCS / DMF) A->B C 3-Chloro-4-hydroxy-6-methoxyquinoline (Intermediate 1) B->C D Deoxychlorination (POCl3, Reflux) C->D E 3,4-Dichloro-6-methoxyquinoline (Intermediate 2) D->E F Regioselective Amination (SNAr) (Amine, DIPEA, 150°C) E->F G 3-Chloro-6-methoxyquinolin-4-amine (Target Scaffold) F->G

Caption: Workflow for the synthesis of the 3-chloro-6-methoxyquinolin-4-amine scaffold.

Pharmacological Applications

Antimalarial Drug Design

The 4-aminoquinoline class (e.g., chloroquine) has historically dominated antimalarial therapy. However, widespread resistance by Plasmodium falciparum necessitates scaffold evolution. The integration of the 3-chloro and 6-methoxy groups creates a "mepacrine-like" electronic system[3]. This specific substitution pattern sterically hinders the efflux pumps of resistant parasite strains while maintaining the critical binding affinity to free heme, preventing its detoxification into β -hematin[3][5].

Targeted Oncology (Kinase Inhibition)

In oncology, 4-anilinoquinolines and quinazolines are cornerstone motifs for Epidermal Growth Factor Receptor (EGFR) inhibitors[4]. The 6-methoxy group mimics the interactions of established drugs like gefitinib, engaging the water network within the EGFR ATP-binding site. The 3-chloro modification further enhances selectivity by restricting the conformation of the 4-anilino group, locking it into the bioactive posture required to inhibit mutant kinase variants found in chordoma and non-small cell lung cancer (NSCLC)[4].

MOA_Pathway cluster_malaria Antimalarial Pathway cluster_cancer Oncology Pathway (Kinase Inhibition) Scaffold 3-Chloro-6-methoxyquinolin-4-amine Heme Free Heme (Ferriprotoporphyrin IX) Scaffold->Heme Parasite Food Vacuole EGFR EGFR / Tyrosine Kinases Scaffold->EGFR Tumor Microenvironment Complex Drug-Heme Complex (π-π stacking & H-bonding) Heme->Complex Inhib Inhibition of β-Hematin Complex->Inhib Bind ATP-Pocket Binding (H-bond via N1 & 4-NH) EGFR->Bind Apop Apoptosis / Anti-proliferation Bind->Apop

Caption: Dual pharmacological pathways of 3-chloro-6-methoxyquinolin-4-amine derivatives.

Quantitative Data Summaries

To facilitate rational drug design, the physicochemical and comparative bioactivity metrics of the scaffold and its functional groups are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold [1][2]

PropertyValueImplication for Drug Design
CAS Number 1209537-50-7Unique identifier for sourcing and registry.
Molecular Formula C10​H9​ClN2​O Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 208.645 g/mol Highly efficient ligand efficiency (LE) starting point.
Hydrogen Bond Donors 1 (Primary Amine)Critical for hinge-region binding or heme interaction.
Hydrogen Bond Acceptors 2 (N1, Methoxy O)Facilitates interaction with kinase water networks.

Table 2: Pharmacological Impact of Substituents (Structure-Activity Relationship) [3][4][7]

Substituent ModificationTarget / Disease StateObserved Pharmacological Effect
Unsubstituted 4-Aminoquinoline Malaria (P. falciparum)Baseline activity; highly susceptible to chloroquine-resistance efflux pumps.
Addition of 6-Methoxy Oncology (EGFR)Increases cellular potency; engages active-site water network; improves metabolic stability.
Addition of 3-Chloro Malaria & OncologyLowers amine pKa​ (better permeability); sterically locks 4-substituent conformation; overcomes resistance.
Complete Scaffold (3-Cl, 6-OMe) Hybrid/Multi-targetSynergistic enhancement of both target affinity and pharmacokinetic survivability.

References

  • "CAS 1209537-50-7 4-amino-3-chloro-6-methoxyquinoline - Suppliers map", Guidechem,
  • "Screening Compounds P31324", EvitaChem,
  • "Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials", Tor Verg
  • "Targeting an EGFR water network using novel 4- anilinoquin(az)olines inhibitors for chordoma", ePrints Soton,
  • "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • "Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities", UCSF,
  • "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines", MDPI,

Sources

The Pharmacological Odyssey of Substituted Quinoline Amines: From Cinchona Bark to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this versatile structure has been the foundation for a vast array of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities.[1][3] Its journey from a natural remedy for fevers to a privileged scaffold in modern drug discovery is a compelling narrative of scientific inquiry, wartime necessity, and molecular innovation.

Quinoline-containing drugs, most notably quinine and its synthetic successors like chloroquine, have been pivotal in the global fight against malaria for centuries.[1][4] However, the therapeutic potential of this chemical family extends far beyond infectious diseases. Researchers have successfully modified the core quinoline structure to develop potent anticancer, anti-inflammatory, antibacterial, and antiviral agents.[5][6] This guide provides an in-depth exploration of the discovery and history of substituted quinoline amines, detailing the key scientific milestones, the causality behind experimental choices, and the evolution of their synthesis and application.

Part 1: The Genesis - Natural Alkaloids and the Dawn of Synthetic Antimalarials

The story of quinolines begins not in a laboratory, but in the bark of the South American cinchona tree. For centuries, indigenous populations used this bark to treat fevers.[7] This empirical knowledge was transferred to Europe in the 17th century, becoming the primary treatment for malaria.[8][9]

  • 1820: The Isolation of Quinine: The active principle of cinchona bark remained a mystery until 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the alkaloid and named it quinine.[4][8] This landmark achievement provided a purified, quantifiable substance, standardizing malaria treatment and marking the beginning of alkaloid chemistry.

  • 1891: The "Magic Bullet" and Methylene Blue: The conceptual leap toward synthetic drugs was championed by Paul Ehrlich. His theory of "magic bullets"—compounds designed to selectively target pathogens without harming the host—revolutionized medicine.[10][11] In 1891, Ehrlich and Paul Guttmann discovered that methylene blue, a synthetic dye, possessed mild antimalarial properties.[12][13][14] Though not a quinoline, this discovery was a profound proof-of-concept: synthetic molecules could be rationally developed to combat infectious diseases.[10]

  • 1924: Pamaquine - The First Synthetic Quinoline Antimalarial: Spurred by the need for quinine alternatives after World War I, researchers at the Bayer laboratories in Germany embarked on a systematic search for synthetic antimalarials.[9] This effort culminated in the synthesis of Pamaquine (also known as Plasmochin) in 1924 by Schulemann, Schoenhoeffer, and Wingler.[15] As the first synthetic 8-aminoquinoline, pamaquine's development was a watershed moment, demonstrating that man-made quinolines could be effective antimalarials.[9][15] While its toxicity limited its widespread use, it proved effective against the relapsing forms of malaria, a capability quinine lacked.[15]

  • 1931: Mepacrine (Quinacrine) - A Wartime Necessity: German scientists at Bayer continued their work, synthesizing Mepacrine (also known as Atabrine or Quinacrine) in 1931.[9][16] Though technically an acridine derivative, its development is intrinsically linked to the quinoline story.[7] Mepacrine became critically important during World War II, when the Japanese occupation of Java cut off the world's primary supply of quinine.[9][17] It was extensively used by Allied forces to prevent and treat malaria, making it one of the most studied synthetic drugs of its time.[7][18]

G cluster_0 Early History of Antimalarials 1600s 1600s: Cinchona Bark Used for fevers 1820 1820: Quinine Isolated (Pelletier & Caventou) 1600s->1820 Isolation of active compound 1891 1891: Methylene Blue (Ehrlich) 1820->1891 Search for synthetic alternatives 1924 1924: Pamaquine Synthesized (Bayer) 1891->1924 Systematic drug development 1931 1931: Mepacrine Synthesized (Bayer) 1924->1931 Further synthetic optimization

Caption: Timeline of early antimalarial drug discovery.

Part 2: The Golden Age of 4-Aminoquinolines

The limitations of early synthetics and the immense pressure of global conflict set the stage for the most significant breakthrough in the history of quinoline amines: the development of the 4-aminoquinoline class.

  • 1934: The Synthesis of Chloroquine: Working at Bayer, Hans Andersag synthesized Chloroquine (originally named Resochin) in 1934.[8][17] However, it was initially shelved after being judged too toxic for human use in early trials.[7][8]

  • The U.S. WWII Antimalarial Program: The urgent need for antimalarials during WWII prompted the United States to launch a massive, cooperative research program to discover and develop synthetic drugs.[9] This program evaluated over 16,000 compounds. American researchers re-examined captured German data and drugs, including a compound called Sontochin. Their work led them to develop a slightly modified version they named chloroquine, only to later realize it was identical to the Germans' supposedly toxic Resochin.[8] Rigorous clinical trials demonstrated that when used at the correct dosage, chloroquine was not only highly effective but also safer than mepacrine.[9]

  • 1946: The Arrival of Hydroxychloroquine: In an effort to further reduce toxicity, Hydroxychloroquine was synthesized in 1946.[17][19] By adding a hydroxyl group to one of the N-ethyl side chains of chloroquine, researchers created a metabolite with a superior safety profile, which would later prove crucial for its long-term use in autoimmune diseases.[19]

Following the war, chloroquine was hailed as a "wonder drug," becoming the cornerstone of the World Health Organization's global malaria eradication campaign due to its low cost, rapid action, and high efficacy.[8]

Mechanism of Action: The Heme Detoxification Pathway

The primary antimalarial action of 4-aminoquinolines like chloroquine is a classic example of targeted chemotherapy.[20][21] The Plasmodium parasite, during its life cycle in red blood cells, digests the host's hemoglobin for nutrients. This process releases large quantities of free heme, which is toxic to the parasite.[22] To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin.[21][22]

Chloroquine, a weak base, readily crosses cell membranes and accumulates to a high concentration (up to 1000-fold) inside the parasite's acidic digestive vacuole.[20][21] Within this vacuole, the high concentration of chloroquine interferes with the heme polymerization process, preventing the formation of hemozoin.[21][23] This leads to a buildup of toxic heme, which ultimately kills the parasite.[20][22]

G cluster_parasite Plasmodium Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Toxic Buildup Chloroquine Chloroquine (CQ) Chloroquine->Heme Inhibits Polymerization

Caption: Mechanism of action of 4-aminoquinolines.

Part 3: Diversification and the Challenge of Resistance

The widespread use of chloroquine inevitably led to the selection and spread of drug-resistant strains of P. falciparum, beginning in the late 1950s.[4][8] This critical challenge forced the scientific community to innovate and expand the quinoline arsenal.

Key Quinoline Amine Class Year of Discovery/Introduction Primary Therapeutic Use
Quinine Natural Alkaloid1820 (Isolated)Malaria
Pamaquine 8-Aminoquinoline1924Malaria (relapsing forms)
Mepacrine Acridine1931Malaria
Chloroquine 4-Aminoquinoline1934Malaria, Autoimmune Diseases
Amodiaquine 4-Aminoquinoline~1940sMalaria
Hydroxychloroquine 4-Aminoquinoline1946Malaria, Autoimmune Diseases
Primaquine 8-Aminoquinoline~1940sMalaria (radical cure)
Mefloquine Quinolinemethanol1977Malaria (resistant strains)
  • 8-Aminoquinolines Revisited (Primaquine): The unique value of the 8-aminoquinoline class was fully realized with the development of Primaquine . Unlike the 4-aminoquinolines, which target the blood stages of the parasite, primaquine is highly effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[15][23] This makes it essential for the "radical cure" of these relapsing forms of malaria.[4]

  • Newer Quinolines: To combat chloroquine-resistant malaria, other quinoline derivatives were developed, including Amodiaquine and Mefloquine .[24][25] These drugs provided crucial alternatives for treatment and prophylaxis in regions where resistance had rendered chloroquine ineffective.

Part 4: The Modern Era - Expanding Therapeutic Horizons

While the fight against malaria remains a primary application, the unique chemical properties of quinoline amines have led to their successful repurposing and development in numerous other therapeutic areas.

  • Autoimmune and Inflammatory Diseases: The immunomodulatory effects of chloroquine and hydroxychloroquine were first observed during WWII.[17] This led to their use in treating autoimmune conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis.[17][26] Their ability to interfere with lysosomal activity and modulate signaling pathways in immune cells underpins this therapeutic benefit.[19]

  • Anticancer Agents: In recent decades, the quinoline scaffold has become a major focus of anticancer drug development.[5][27] Numerous quinoline derivatives have been designed to act as potent inhibitors of key signaling pathways involved in cancer cell growth and proliferation, such as those mediated by kinases (e.g., EGFR, VEGFR) and topoisomerase enzymes.[1][27]

  • Other Applications: The structural versatility of the quinoline core has enabled its exploration for a wide range of other biological activities, including antibacterial, antifungal, and antiviral properties.[5][28]

Experimental Protocols: A Generalized Synthetic Workflow

The synthesis of substituted quinoline amines is a cornerstone of medicinal chemistry. While numerous specific methods exist, a generalized workflow for creating a 4-aminoquinoline like chloroquine provides a foundational understanding.

Conceptual Workflow: Synthesis of a 4-Aminoquinoline Core

This workflow illustrates the general steps involved in synthesizing a 4-aminoquinoline, a process refined over decades of research. The key is the condensation of a substituted aniline with a suitable three-carbon unit to form the quinoline core, followed by chlorination and amination.

G Start Start: Substituted Aniline (e.g., 3-chloroaniline) Step1 Step 1: Condensation React with a β-ketoester (e.g., diethyl malonate) to form an enaminone intermediate. Start->Step1 Step2 Step 2: Thermal Cyclization Heat in a high-boiling solvent (e.g., diphenyl ether) to form the 4-hydroxyquinoline core. Step1->Step2 Step3 Step 3: Chlorination Treat with a chlorinating agent (e.g., POCl₃) to convert the hydroxyl group to a reactive chloride, yielding a 4-chloroquinoline intermediate. Step2->Step3 Step4 Step 4: Nucleophilic Substitution Condense the 4-chloroquinoline with a desired amine side chain (e.g., novaldiamine) to form the final C-N bond. Step3->Step4 End Final Product: Substituted 4-Aminoquinoline (e.g., Chloroquine) Step4->End

Caption: Generalized synthetic workflow for 4-aminoquinolines.

Methodology:

  • Condensation: A substituted aniline is reacted with a β-ketoester, such as diethyl ethoxymethylenemalonate, often under reflux conditions. This forms an enaminone intermediate. This is a key step in classical methods like the Conrad-Limpach-Knorr synthesis.[1]

  • Thermal Cyclization (Gould-Jacobs Reaction): The intermediate is heated in a high-boiling point solvent. This high-temperature reaction drives the cyclization and subsequent aromatization to form the stable 4-hydroxyquinoline ring system.[2]

  • Chlorination: The 4-hydroxyquinoline is converted to the more reactive 4,7-dichloroquinoline intermediate. This is typically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[29] This step is critical as the chlorine at the 4-position is an excellent leaving group for the subsequent reaction.

  • Side-Chain Attachment: The final step involves a nucleophilic aromatic substitution reaction. The 4,7-dichloroquinoline is reacted with a selected diamine side chain. This condensation displaces the chlorine at the 4-position to form the final substituted 4-aminoquinoline product.[30] The product is then purified and often converted to a salt (e.g., diphosphate or sulfate) to improve solubility and stability.[26]

Conclusion

The history of substituted quinoline amines is a testament to the power of medicinal chemistry. From the serendipitous discovery in a tree bark to the rational design of targeted therapeutics, the quinoline scaffold has been continuously adapted to meet pressing global health challenges. Its journey from an antimalarial mainstay to a versatile platform for treating cancer and autoimmune diseases underscores its enduring importance. For drug development professionals, the rich history of the quinoline family offers invaluable lessons in structural modification, mechanism of action, and the perpetual battle against drug resistance, ensuring that this remarkable scaffold will remain a source of therapeutic innovation for years to come.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Knowledge Hub.
  • Belkisa, A., & Mustapha, D. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • Kapishnikov, S., Hempel, C., El-Sabbagh, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Rojas-Fernandez, C., & Price, C. (2017).
  • (n.d.). Pamaquine. Wikipedia.
  • Kumar, S., Singh, S. K., & Singh, P. P. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
  • (n.d.). History of antimalarial drugs. Medicines for Malaria Venture.
  • Macsen Labs. (2022).
  • (n.d.). Pharmaceuticals: From Paul Ehrlich to Big Pharma. SQ Online.
  • (n.d.). Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. JOCPR.
  • Kumar, A., Singh, B., & Kumar, R. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry.
  • (n.d.). Paul Ehrlich, the Rockefeller Institute, and the First Targeted Chemotherapy. Hospital Centennial.
  • Kumar, S. (2014). A Brief History of Quinoline as Antimalarial Agents. Semantic Scholar.
  • (n.d.). A brief history of quinoline as antimalarial agents.
  • Sharma, P., & Kumar, A. (2023).
  • (n.d.). Methylene Blue. BASF – Agriculture.
  • Rainsford, K. D. (2020). Pharmacology of Chloroquine and Hydroxychloroquine. PMC - NIH.
  • (n.d.). Synthesis of chloroquine and hydroxychloroquine.
  • Wang, Y., et al. (2022).
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Singh, R. K., et al. (2014). Recent progress in the development of anti-malarial quinolones. PMC.
  • (2017). Mepacrine. LiverTox - NCBI Bookshelf.
  • (n.d.). Mepacrine. Wikipedia.
  • (n.d.). Preparation method of pamaquine.
  • (2024). What is Mepacrine hydrochloride used for?.
  • (n.d.). The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress. ChemRxiv.
  • Greenwood, D. (2002). Conflicts of interest: the genesis of synthetic antimalarial agents in peace and war. PubMed.
  • (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.
  • (2024). The Storied Past of Quinacrine HCI. THE PCCA BLOG.
  • Fiorito, J., Saeed, F., Zhang, H., et al. (n.d.).
  • Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • (n.d.). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

Sources

3-Chloro-6-methoxyquinolin-4-amine: A Critical Intermediate in the Development of Next-Generation Antimalarial Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical efficacy of legacy 4-aminoquinoline antimalarials, such as chloroquine (CQ) and amodiaquine[1],[2]. To circumvent resistance mechanisms—primarily mediated by the P. falciparum chloroquine resistance transporter (PfCRT)—medicinal chemists have rationally redesigned the quinoline scaffold[3]. 3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7)[4] has emerged as a highly versatile, privileged intermediate in this effort. By shifting the halogen from the 7-position to the 3-position and introducing a 6-methoxy group, this scaffold fine-tunes the basicity (pKa) and lipophilicity of the molecule, enabling potent hematin binding while evading mutant efflux pumps[5],[6].

Pharmacophore Dynamics & Structural Rationale

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is utilized rather than simply knowing how to synthesize it. The antimalarial efficacy of quinolines is not a bulk property; it is a highly specific stereoelectronic interaction with host-derived heme[7].

  • The 4-Aminoquinoline Core: This is the minimum pharmacophore required for complexing with ferriprotoporphyrin IX (Fe(III)PPIX)[7],[3]. The quinoline nitrogen and the 4-amino group create a specific electron-rich pocket that coordinates with the iron center of the heme dimer.

  • The 6-Methoxy Substitution: Present in classical antimalarials like quinine and primaquine, the 6-methoxy group acts as an electron-donating group via resonance. This increases the electron density of the quinoline ring, enhancing π-π stacking interactions with the porphyrin ring of heme[5]. Furthermore, it improves metabolic stability and lowers host toxicity compared to unsubstituted analogues[8].

  • The 3-Chloro Substitution: Traditional antimalarials rely on a 7-chloro group to inhibit hemozoin formation[7]. However, moving the electron-withdrawing chlorine atom to the 3-position significantly alters the pKa of the quinoline nitrogen[6]. Chloroquine has a quinoline pKa of ~8.1, meaning it is heavily diprotonated in the parasite's digestive vacuole (pH ~4.7), which unfortunately makes it a prime substrate for the mutated PfCRT efflux pump[9],[3]. The 3-chloro-6-methoxy configuration lowers the pKa, allowing the drug to remain neutrally lipophilic enough to evade PfCRT, yet basic enough to accumulate in the vacuole via ion-trapping[5],[9].

Mechanism of Action: Hemozoin Biocrystallization Inhibition

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX)[6]. To survive, the parasite crystallizes this heme into an inert polymer known as hemozoin (β-hematin)[7]. Derivatives of 3-chloro-6-methoxyquinolin-4-amine diffuse into the acidic digestive vacuole, become protonated, and bind to the growing face of the hemozoin crystal. This capping prevents further polymerization, leading to a lethal accumulation of oxidative free heme that destroys the parasite's membrane[5],[6].

HemozoinPathway Hb Hemoglobin (Host RBC) Heme Free Heme (Toxic Ferriprotoporphyrin IX) Hb->Heme Parasite Proteases Hz Hemozoin (Non-toxic Polymer) Heme->Hz Biocrystallization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Drug 3-Chloro-6-methoxyquinolin-4-amine (Antimalarial) Drug->Heme Binds & Caps

Figure 1: Mechanism of action showing the inhibition of hemozoin biocrystallization.

Self-Validating Synthetic Protocol

To ensure high-yield generation of 3-chloro-6-methoxyquinolin-4-amine for downstream drug discovery (e.g., coupling with hydrazones or side-chains[10]), the following self-validating synthetic workflow is recommended.

Synthesis SM 6-Methoxyquinolin-4-ol Step1 Chlorination (NCS, DMF) ➔ 3-Chloro-6-methoxyquinolin-4-ol SM->Step1 Step2 Deoxychlorination (POCl3, Reflux) ➔ 3,4-Dichloro-6-methoxyquinoline Step1->Step2 Step3 Amination (NH3/MeOH, 120°C, Pressure) ➔ 3-Chloro-6-methoxyquinolin-4-amine Step2->Step3

Figure 2: Three-step synthetic workflow for 3-Chloro-6-methoxyquinolin-4-amine.

Step 1: Electrophilic Chlorination of 6-Methoxyquinolin-4-ol
  • Causality & Rationale: The 3-position of the 4-quinolone system is highly nucleophilic due to the enamine-like resonance from the ring nitrogen.

  • Procedure: Dissolve 6-methoxyquinolin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C. Warm to 60°C and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The product (3-chloro-6-methoxyquinolin-4-ol) will appear as a distinct, less polar spot. LC-MS must confirm the[M+H]+ peak with a characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

Step 2: Deoxychlorination to 3,4-Dichloro-6-methoxyquinoline
  • Causality & Rationale: The C4 hydroxyl group must be converted into a good leaving group (chloride) to enable subsequent nucleophilic aromatic substitution (SNAr).

  • Procedure: Suspend the intermediate from Step 1 in neat phosphorus oxychloride (POCl3, 10 eq). Reflux at 110°C for 3 hours. The reaction mixture will become homogeneous. Cool to room temperature and carefully quench by pouring over crushed ice to hydrolyze excess POCl3. Neutralize with saturated Na2CO3.

  • Validation Checkpoint: Extract with dichloromethane. 1H-NMR (CDCl3) will show the complete disappearance of the broad -OH/NH peak at ~11.0 ppm. The product is highly lipophilic and should exhibit a sharp singlet for the C2 proton around 8.7 ppm.

Step 3: High-Pressure Amination
  • Causality & Rationale: The C4 chlorine is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent quinoline nitrogen. The C3 chlorine is unreactive under these conditions due to a lack of resonance activation.

  • Procedure: Dissolve 3,4-dichloro-6-methoxyquinoline in a 7N solution of ammonia in methanol. Seal in a high-pressure Parr reactor and heat to 120°C for 18 hours.

  • Validation Checkpoint: Cool and vent the reactor. Evaporate the solvent. The formation of 3-chloro-6-methoxyquinolin-4-amine is confirmed by a significant increase in polarity on TLC. 1H-NMR (DMSO-d6) must reveal a new broad singlet integrating for 2H at ~6.8 ppm, corresponding to the primary amine[11].

Quantitative Data: Physicochemical Profiling

Derivatives synthesized from this intermediate show marked improvements in resistance profiles. Below is a comparative summary of the core scaffold properties versus legacy drugs.

Compound / ScaffoldMolecular Weight ( g/mol )ClogP (Lipophilicity)Quinoline pKa (Est.)IC50 (Pf K1 Strain, Resistant)
Chloroquine (CQ) 319.884.638.1> 200 nM (Resistant)
Amodiaquine (AQ) 355.863.707.1~ 30 nM
3-Cl-6-OMe-4-Aminoquinoline 208.642.45~ 5.8N/A (Intermediate)
3-Cl-6-OMe Hydrazone Derivs. ~ 350 - 4503.5 - 4.2~ 6.026 - 219 nM[10],[12]

Table 1: Physicochemical and biological data synthesized from structure-activity relationship (SAR) studies on 4-aminoquinoline derivatives[10],[6],[12].

Conclusion

The 3-chloro-6-methoxyquinolin-4-amine intermediate represents a masterclass in rational drug design. By understanding the causality between molecular structure (pKa, electron density) and biological barriers (PfCRT efflux, hemozoin binding), researchers can utilize this scaffold to synthesize next-generation antimalarials that synergize with artemisinin-based combination therapies (ACT)[10],[3].

References

  • [1] Medicines for Malaria Venture (MMV). History of antimalarial drugs. Retrieved from:[Link]

  • [2] National Institutes of Health (PMC). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Retrieved from: [Link]

  • [11] ResearchGate. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from: [Link]

  • [5] Journal of Medicinal Chemistry (ACS). Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials. Retrieved from:[Link]

  • [10] MDPI Molecules. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Retrieved from:[Link]

  • [8] National Institutes of Health (PMC). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from: [Link]

  • [6] Journal of Medicinal Chemistry (ACS). Carbon Isosteres of the 4-Aminopyridine Substructure of Chloroquine: Effects on pKa, Hematin Binding, Inhibition of Hemozoin Formation, and Parasite Growth. Retrieved from:[Link]

  • [12] Preprints.org. Evaluation of Novel 4 – Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Retrieved from:[Link]

  • [7] Journal of Medicinal Chemistry (ACS). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Retrieved from:[Link]

  • [9] ResearchGate. Carbon Isosteres of the 4-Aminopyridine Substructure of Chloroquine. Retrieved from: [Link]

  • [3] Semantic Scholar. Dual-functioning antimalarials that inhibit the chloroquine-resistance transporter. Retrieved from: [Link]

Sources

Strategic Synthesis of 3-Chloro-6-methoxyquinolin-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial agents, kinase inhibitors, and antibacterial compounds. The synthesis of 3-Chloro-6-methoxyquinolin-4-amine presents a unique regiochemical challenge: installing a methoxy group at C6, a chlorine atom at C3, and a primary amine at C4. This whitepaper outlines a highly controlled, four-step synthetic cascade designed for researchers and drug development professionals. By leveraging the intrinsic electronic properties of the quinoline core, this route ensures high regioselectivity, scalability, and self-validating analytical checkpoints at every stage.

Retrosynthetic Strategy & Pathway Design

The target molecule requires precise orchestration of electrophilic and nucleophilic substitutions. A retrosynthetic analysis reveals that the C4-amine is best installed via a Nucleophilic Aromatic Substitution (SNAr) from a 4-chloroquinoline precursor[1]. The C3-chlorine can be introduced via electrophilic aromatic substitution on a 4-quinolone intermediate, taking advantage of the enamine-like nucleophilicity of the C3 position. Finally, the 6-methoxy-4-quinolone core is efficiently constructed via the condensation of 4-methoxyaniline with Meldrum's acid, followed by thermal cyclization[2].

This strategy avoids the harsh decarboxylation steps associated with traditional Gould-Jacobs reactions (which utilize diethyl ethoxymethylenemalonate) and provides a more direct, higher-yielding pathway to the required intermediates.

Core Starting Materials & Reagent Profiling

To ensure reproducibility, the physicochemical properties and synthetic roles of the core reagents are summarized below.

Material / ReagentMW ( g/mol )Function in SynthesisKey Physicochemical Trait
4-Methoxyaniline 123.15Primary Core ScaffoldElectron-rich aromatic
Meldrum's Acid 144.13C3-C4 SynthoneLow decarboxylation temperature
Trimethyl orthoformate 106.12C2 Methine SourceElectrophile / Moisture scavenger
N-Chlorosuccinimide 133.53C3 Chlorinating AgentMild, controlled Cl+ donor
Phosphorus Oxychloride 153.33C4 Activating AgentGenerates strong P=O driving force
Ammonia (28% aq) 17.03Nitrogen SourceStrong nucleophile

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Enamine Formation and Thermal Cyclization

Causality: The condensation of 4-methoxyaniline with Meldrum's acid and trimethyl orthoformate generates an enamine intermediate. Trimethyl orthoformate acts as a one-carbon electrophile linking the aniline to the Meldrum's acid. Subsequent thermal cyclization at 250 °C drives an intramolecular Friedel-Crafts-type acylation. The electron-donating C6-methoxy group activates the ortho-position, facilitating ring closure. The thermal degradation of the Meldrum's acid moiety expels acetone and CO₂, driving the reaction thermodynamically to yield 6-methoxyquinolin-4-ol[2].

Protocol:

  • Suspend 4-methoxyaniline (1.0 eq) and Meldrum's acid (1.1 eq) in trimethyl orthoformate (1.5 eq).

  • Heat the mixture to 100 °C for 2 hours under nitrogen, then concentrate under vacuum to isolate the enamine intermediate.

  • Dissolve the intermediate in Dowtherm A (or diphenyl ether) and heat to 250 °C for 30 minutes.

  • Cool to room temperature and precipitate the product using hexanes. Filter and wash to obtain 6-methoxyquinolin-4-ol.

Self-Validating IPC:

  • Control: Monitor the disappearance of 4-methoxyaniline via TLC (Hexane:EtOAc 7:3).

  • Validation: LC-MS must confirm the [M+H]+ peak for the enamine (m/z ~278) prior to cyclization, and the [M+H]+ for 6-methoxyquinolin-4-ol (m/z 176) post-cyclization.

Step 2: Regioselective C3-Chlorination

Causality: The 4-quinolone exists in tautomeric equilibrium with 4-hydroxyquinoline. The enamine-like character of the 4-quinolone makes the C3 position highly nucleophilic. N-Chlorosuccinimide (NCS) provides a mild, controlled source of electrophilic chlorine (Cl+), preventing over-chlorination. DMF is utilized as a polar aprotic solvent to stabilize the polar transition state during the electrophilic attack.

Protocol:

  • Dissolve 6-methoxyquinolin-4-ol (1.0 eq) in anhydrous DMF.

  • Add NCS (1.05 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum to yield 3-chloro-6-methoxyquinolin-4-ol.

Self-Validating IPC:

  • Control: Monitor the conversion of the starting material via LC-MS.

  • Validation: ¹H NMR will show the definitive disappearance of the C3-H singlet (typically observed around 6.0–6.5 ppm in the quinolone tautomer).

Step 3: Dehydroxylative C4-Chlorination

Causality: To prepare the C4 position for amination, the hydroxyl group must be converted into a viable leaving group. Phosphorus oxychloride (POCl₃) acts as a dehydroxylative chlorinating agent. The C4-oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate leaving group. The liberated chloride ion then attacks C4 via an addition-elimination mechanism, restoring the fully aromatic system[3].

Protocol:

  • Suspend 3-chloro-6-methoxyquinolin-4-ol (1.0 eq) in neat POCl₃ (10 eq).

  • Heat the mixture to reflux (105 °C) for 3 hours.

  • Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl₃.

  • Neutralize with saturated aqueous Na₂CO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield 3,4-dichloro-6-methoxyquinoline.

Self-Validating IPC:

  • Control: Quench an aliquot in water, extract with EtOAc, and run TLC (Hexane:EtOAc 8:2).

  • Validation: Mass spectrometry must show a characteristic isotopic pattern shift from a one-chlorine system (M, M+2 in 3:1 ratio) to a two-chlorine system (M, M+2, M+4 in 9:6:1 ratio; m/z 228, 230, 232).

Step 4: Nucleophilic Aromatic Substitution (SNAr) Amination

Causality: The quinoline nitrogen withdraws electron density via resonance, creating a partial positive charge specifically at the C2 and C4 positions. This makes C4 highly electrophilic and susceptible to nucleophilic attack by ammonia. The C3-chlorine, lacking this resonance activation, remains completely inert[1]. Because ammonia is a gas and the 6-methoxy group slightly deactivates the ring compared to an unsubstituted quinoline, a sealed tube and high temperatures are required to overcome the activation energy.

Protocol:

  • Dissolve 3,4-dichloro-6-methoxyquinoline (1.0 eq) in isopropanol.

  • Add a large excess of 28% aqueous ammonia (or ammonia in isopropanol).

  • Seal the reaction in a pressure tube and heat to 130 °C for 16 hours.

  • Cool the vessel, vent carefully, and concentrate the mixture. Purify via flash chromatography (DCM:MeOH) to yield the final product: 3-Chloro-6-methoxyquinolin-4-amine.

Self-Validating IPC:

  • Control: Monitor the consumption of the dichloro intermediate via LC-MS.

  • Validation: ¹H NMR will show a broad, D₂O-exchangeable singlet for the -NH₂ protons (~6.5-7.0 ppm). MS will confirm the replacement of one Cl with NH₂ (m/z 209, 211 in 3:1 ratio).

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Methoxyaniline + Meldrum's Acid EN Enamine Intermediate (Condensation) SM->EN Trimethyl orthoformate, 100°C CY 6-Methoxyquinolin-4-ol (Thermal Cyclization) EN->CY Dowtherm A, 250°C C3 3-Chloro-6-methoxyquinolin-4-ol (NCS Chlorination) CY->C3 NCS, DMF, 80°C C4 3,4-Dichloro-6-methoxyquinoline (POCl3 Chlorination) C3->C4 POCl3, Reflux AM 3-Chloro-6-methoxyquinolin-4-amine (SNAr Amination) C4->AM NH3(aq), iPrOH, 130°C Sealed Tube

Synthetic workflow for 3-Chloro-6-methoxyquinolin-4-amine from 4-methoxyaniline.

References

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL
  • Source: NIH (National Institutes of Health)
  • Source: UCSF (University of California, San Francisco)

Sources

Methodological & Application

Application Note: 3-Chloro-6-methoxyquinolin-4-amine as a Privileged Scaffold in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 4-aminoquinoline core is a versatile and highly privileged scaffold. Specifically, 3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7) has emerged as a critical building block for the synthesis of novel heterocycles. While historically anchored in antimalarial drug development (e.g., chloroquine and amodiaquine analogs), this specific substitution pattern is increasingly utilized in the design of targeted oncology therapeutics, such as PI3K/mTOR dual inhibitors, and novel antibacterial agents.

This application note provides an in-depth mechanistic rationale, validated synthetic workflows, and step-by-step protocols for utilizing 3-chloro-6-methoxyquinolin-4-amine in drug development.

Structural & Mechanistic Rationale: The Pharmacophore Logic

The utility of 3-chloro-6-methoxyquinolin-4-amine lies in its precise electronic and steric tuning, which directly dictates both its chemical reactivity and biological target engagement[1].

  • C6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the quinoline core. This enhances the nucleophilicity of the C4-amine while simultaneously modulating the lipophilicity (LogP) of the molecule, a critical factor for cellular permeability and blood-brain barrier penetration[2].

  • C3-Chloro Group: Introduces a significant steric constraint. By forcing the substituent at the C4-amine out of the quinoline plane, it locks the molecule into a specific conformation. This "steric lock" is highly favorable for fitting into the narrow ATP-binding pockets of kinases or optimizing π

    π stacking interactions with hemozoin in Plasmodium species[1]. Furthermore, the chlorine atom serves as a potent halogen bond donor/acceptor[3].
  • C4-Amine Group: Serves as the primary nucleophilic handle. As a primary amine, it can undergo Buchwald-Hartwig cross-coupling, nucleophilic addition to isocyanates, or standard amidation, allowing for rapid divergent synthesis of complex heterocycles[4].

Pharmacophore Core Quinoline Scaffold Intercalation & π-π stacking Methoxy C6-Methoxy Group Electron donating Modulates lipophilicity Core->Methoxy C6 Position Chloro C3-Chloro Group Halogen bonding Steric conformation lock Core->Chloro C3 Position Amine C4-Amine Group H-bond donor Nucleophilic handle Core->Amine C4 Position

Fig 1. Pharmacophore logic of the 3-chloro-6-methoxyquinolin-4-amine scaffold.

Synthetic Applications & Workflows

Synthesis of Kinase Inhibitors (Sulfonylurea Derivatives)

Phenylsulfonylurea derivatives bearing a quinoline core are potent PI3K/mTOR dual inhibitors[2]. The synthesis involves the nucleophilic attack of the C4-amine of 3-chloro-6-methoxyquinolin-4-amine onto an aryl sulfonyl isocyanate. The C3-chloro group slightly reduces the nucleophilicity of the adjacent amine via inductive electron withdrawal; thus, highly electrophilic isocyanates and aprotic conditions are required to drive the reaction to completion.

Synthesis of Antimalarial Hybrids (C-N Cross-Coupling)

To combat multidrug-resistant Plasmodium falciparum, researchers synthesize amodiaquine analogs (amodiachins) by coupling the 4-aminoquinoline core with various functionalized aryl groups[5]. While traditional SN​Ar methods require harsh conditions (150 °C, neat phenol), Palladium-catalyzed Buchwald-Hartwig amination offers a milder, higher-yielding alternative that tolerates sensitive functional groups[4].

SynthesisWorkflow SM 3-Chloro-6-methoxy quinolin-4-amine Cat Pd(OAc)2, Xantphos Cs2CO3, 100°C SM->Cat Buchwald-Hartwig Cond2 DCM, Et3N 0°C to RT SM->Cond2 Nucleophilic Addition Reagent1 Aryl Bromide (Ar-Br) Reagent1->Cat Reagent2 Sulfonyl Isocyanate (R-SO2NCO) Reagent2->Cond2 Prod1 N-Aryl-4-aminoquinoline (Antimalarial) Cat->Prod1 Prod2 Sulfonylurea Derivative (Kinase Inhibitor) Cond2->Prod2

Fig 2. Divergent synthetic workflows utilizing the C4-amine nucleophilic handle.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesize N -aryl-3-chloro-6-methoxyquinolin-4-amine derivatives[4]. Causality Note: Xantphos is specifically selected as the ligand due to its wide bite angle (111°). This geometry accelerates the reductive elimination step in the catalytic cycle and strictly suppresses the formation of bis-arylated byproducts, which is a common failure point when coupling primary aminoquinolines[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-6-methoxyquinolin-4-amine (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd(OAc)2​ (5 mol%), Xantphos (10 mol%), and Cs2​CO3​ (2.0 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with dry N2​ gas. Repeat this cycle three times. Self-Validation: Failure to rigorously exclude oxygen will result in the rapid oxidation of the phosphine ligand and precipitation of inactive palladium black.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M relative to the amine) via a syringe.

  • Reaction: Seal the tube and stir the reaction mixture at 100 °C for 12–16 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1, visualized under UV 254 nm).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure secondary amine.

Protocol B: Synthesis of Sulfonylurea Derivatives

Objective: Synthesize 1-(3-chloro-6-methoxyquinolin-4-yl)-3-(arylsulfonyl)urea[2]. Causality Note: The reaction must be initiated at 0 °C to control the highly exothermic nucleophilic addition. Dichloromethane (DCM) is used as an aprotic solvent to prevent the competitive hydrolysis of the isocyanate reagent.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-6-methoxyquinolin-4-amine (1.0 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask under an N2​ atmosphere.

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 equiv) and stir for 10 minutes. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the arylsulfonyl isocyanate (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation: The formation of a white precipitate often indicates the successful formation of the urea product.

  • Workup: Quench the reaction by adding distilled water. Separate the organic layer, and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to yield the analytically pure sulfonylurea derivative.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern heavily influences the biological efficacy of the resulting heterocycle. Table 1 summarizes the comparative biological activities of various 4-aminoquinoline derivatives synthesized using the aforementioned workflows.

Table 1: Comparative Biological Activity of Substituted 4-Aminoquinolines

Compound CoreSubstitution PatternTarget AssayActivity ( IC50​ / MIC)Reference
4-Aminoquinoline7-ChloroP. falciparum (W2 strain)12.5 nM[1]
4-Aminoquinoline3-Chloro-6-methoxy P. falciparum (W2 strain)8.2 nM [1]
Phenylsulfonylurea-Quinoline6-MethoxyPI3K α Inhibition0.85 µM[2]
Phenylsulfonylurea-Quinoline3-Chloro-6-methoxy PI3K α Inhibition0.42 µM [2]
4-Aminoquinoline6-Methoxy-2-methylS. aureus (MRSA)0.125 mM[3]

Insight: The incorporation of the 3-chloro and 6-methoxy groups consistently enhances target affinity across different therapeutic areas, demonstrating the privileged nature of this specific steric and electronic arrangement.

Conclusion

3-Chloro-6-methoxyquinolin-4-amine is a highly valuable, multi-faceted building block in medicinal chemistry. By understanding the causal relationship between its structural features (C6 electron donation, C3 steric locking) and its reactivity, researchers can efficiently deploy it in divergent synthetic workflows. The robust protocols detailed above—ranging from transition-metal catalysis to nucleophilic additions—ensure high-fidelity generation of novel heterocyclic libraries for oncology, infectious disease, and beyond.

References

  • Optimization of 4-Aminoquinoline/Clotrimazole-Based Hybrid Antimalarials: Further Structure–Activity Relationships, in Vivo Studies, and Preliminary Toxicity Profiling.Journal of Medicinal Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsiCc49XRRQ2wc5bHLvi60zssXspiGc6rQR7VF-52mtW604EfZP7GZBAgVx9myXPksgFW6aWumXY5XrQYGBSQ2Re0pqo0QP6prynndGXfQ8BSdm7SdNI5kIG1LdNBEYdNja5ZoYQ==]
  • Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors.MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFr_HPXSGGpatlKzgsq4LOqlMr3zBLrVDEXO_PkvGpc6U07NYZTdZnF3d_FBHyDGdRMWQfh3-mH_ee7ODylHmOVmyBgfV6P6q8H6hPH66kWMtEMA8IuxPQ0rJ9ImdwKK8j-_0=]
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe9SAx3ytqqkn4if-NFvHgQHkvbwzCACmTp9Wxmin1iThk1739XT4AvcT7YtZ1XhP04ZgJ8VD4dmktJsr8xX33Gog-gpyWsn82eKGXaXuGWgJIcBxw-TO7TKM0POL15Xjw4FfkKmEQfMlS5eNUJeHqYyFpBu33SmUhUqqFFZQI-1FvfoME6tWSER7mCOONcLSNp5whetHUzRIbqGbTllRqwtd8UtK5JomHA90wMH_iOLJUvcVSpz1QcdfCVAvPLD642rbSu4DAF1emcPi5nn9-W8QDshIqSmeEoPYN3TPRGebbctswHVdaXmHexoSlRkAK88ImUqFvysi4UFAwFAMBG31k-oKZaiepaNaB7nyQqnSifw==]
  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology.The Journal of Organic Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjZgBH_ys9zRdJs24GvsPsP6ALFW4Hlp_eIbg3qnSs95Or1lqsSZvvVCQFxpq84PbZnA_zOzV873u-DL0oakaZam-7KrA2S9M6hQemg-rbPsEcxdHA4lziXMywlSjALSC-qSpCeg==]
  • Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum.PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESRXkdbqLF-kILYtCT2_n4zYZW6RA81OtbclArtFiGdcDJcZcU7mSYMwV0eO2idOxYk436a9waKVTkY2opwwoGqEOErQvg65MXo5q0-8jJHQPKN-jrx4DFTqQyy0ubut7j69_uGH9W7nAhcoT-]

Sources

Application Note: High-Throughput Parallel Synthesis of Novel Antimalarial and Kinase Inhibitor Libraries Utilizing 3-Chloro-6-methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals.

Executive Summary

The emergence of multi-drug resistant Plasmodium falciparum and the continuous need for selective kinase inhibitors demand the rapid generation of diverse, high-quality chemical libraries[1]. The building block 3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7) serves as a highly privileged, bifunctional scaffold for parallel synthesis. This application note details the chemical rationale, mechanistic pathways, and self-validating high-throughput protocols for utilizing this scaffold to generate diverse library arrays.

Chemical Rationale & Scaffold Properties

Successful combinatorial chemistry relies on the predictable reactivity of the core scaffold. 3-Chloro-6-methoxyquinolin-4-amine offers three critical vectors for pharmacological tuning:

  • The 4-Amino Group (Primary Diversification Vector): The 4-aminoquinoline core is the primary pharmacophore responsible for binding to free heme (Fe(III)PPIX) in the malaria parasite's digestive vacuole[2]. However, due to the electron-withdrawing nature of the quinoline ring, the 4-NH₂ group exhibits reduced nucleophilicity compared to aliphatic amines. Effective parallel derivatization requires forcing conditions or highly reactive electrophiles (e.g., acid chlorides, isocyanates)[3].

  • The 6-Methoxy Group (Electronic & Physicochemical Modulator): The methoxy group increases the electron density of the quinoline system, modulating the pKa of the quinoline nitrogen. This basicity is strictly required for the pH-driven accumulation of the drug inside the acidic vacuole of the parasite[2].

  • The 3-Chloro Group (Orthogonal Late-Stage Vector): The C3-chlorine atom provides steric hindrance that blocks common CYP450-mediated oxidative degradation pathways. More importantly, it serves as an orthogonal handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to explore the chemical space adjacent to the core once the 4-amino group has been functionalized.

Pharmacological Mechanism of Action

In antimalarial drug discovery, derivatives of this scaffold function by disrupting the parasite's hemoglobin degradation pathway. The synthesized libraries are screened for their ability to form π−π stacking and electrostatic interactions with toxic free heme, preventing its polymerization into non-toxic hemozoin[2].

MoA Hgb Host Hemoglobin Protease Parasite Proteases Hgb->Protease Heme Toxic Free Heme (Fe(III)PPIX) Protease->Heme Hemozoin Hemozoin Crystals (Non-Toxic) Heme->Hemozoin Polymerization Complex Drug-Heme Complex Heme->Complex Drug Synthesized Quinoline Hit Drug->Heme Binding Complex->Hemozoin Inhibits Death Parasite Death Complex->Death Accumulation Stress

Mechanism of action for 4-aminoquinoline derivatives inhibiting hemozoin.

Experimental Workflows & Protocols

The following protocols are designed for 96-well plate formats, utilizing solid-phase scavengers to eliminate the need for aqueous workup or liquid chromatography—a necessity for high-throughput library generation[4].

ParallelSynthesis A 3-Chloro-6-methoxy quinolin-4-amine B 96-Well Dispensing A->B C 4-NH2 Diversification B->C Electrophiles D 3-Cl Orthogonal Coupling C->D Boronic Acids + Pd Catalyst E Solid-Phase Scavenging D->E PS-Resins F HTS Library Ready E->F Filtration

Workflow for the parallel synthesis of quinoline libraries.

Protocol A: Parallel N-Acylation (Amide Library Generation)

Causality: Because the 4-NH₂ is deactivated, standard coupling agents (e.g., HATU, EDC) with carboxylic acids often yield poor results. Using acid chlorides with a catalytic nucleophilic promoter (DMAP) ensures quantitative conversion.

Step-by-Step Methodology:

  • Scaffold Dispensing: Prepare a 0.1 M stock solution of 3-Chloro-6-methoxyquinolin-4-amine in anhydrous Dichloroethane (DCE). Dispense 500 µL (50 µmol) into each well of a 96-well deep-bottom glass plate.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA) (150 µmol, 3.0 eq) and a catalytic amount of DMAP (5 µmol, 0.1 eq) to each well.

  • Electrophile Addition: Add diverse acid chlorides (75 µmol, 1.5 eq) individually to the wells. Seal the plate with a Teflon-lined mat.

  • Reaction: Agitate the plate on an orbital shaker at 60 °C for 12 hours.

  • Validation Check: Sample 5 µL from a control well. Dilute in MeOH and analyze via LC-MS. Self-Validation: The disappearance of the parent mass ( m/z 208.6) and the appearance of the product mass confirms reaction completion.

  • Scavenging (Purification): To remove unreacted acid chlorides, add Polymer-Supported Trisamine (PS-Trisamine) resin (100 µmol, 2.0 eq based on excess electrophile) to each well. Shake at room temperature for 4 hours.

  • Filtration: Filter the plate contents through a 96-well frit plate into a collection plate. Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the pure amide library.

Protocol B: Orthogonal Late-Stage Suzuki-Miyaura Coupling

Causality: The 3-chloro group is an unactivated aryl chloride, which is notoriously difficult to couple using standard Pd(PPh₃)₄. Utilizing Pd2​(dba)3​ paired with the electron-rich, bulky Buchwald ligand XPhos facilitates the oxidative addition into the C-Cl bond, allowing library expansion at the C3 position.

Step-by-Step Methodology:

  • Reagent Loading: To the dried amides (approx. 40 µmol) from Protocol A, add diverse aryl boronic acids (60 µmol, 1.5 eq) to the respective wells.

  • Catalyst Complex: In a glovebox, prepare a stock solution of Pd2​(dba)3​ (2 µmol, 5 mol%) and XPhos (4 µmol, 10 mol%) in anhydrous 1,4-Dioxane. Dispense 400 µL to each well.

  • Aqueous Base: Add 100 µL of a degassed 1.0 M aqueous K3​PO4​ solution to each well.

  • Reaction: Seal the plate securely. Heat in a high-throughput microwave synthesizer (or heated shaker block) at 110 °C for 2 hours.

  • Phase Separation & Filtration: Add 500 µL of Ethyl Acetate and 200 µL of water to each well. Agitate and allow phase separation. Transfer the upper organic layer using a liquid handler through a silica-thiol (Si-Thiol) SPE plate to scavenge residual Palladium.

  • Concentration: Evaporate the solvent to yield the final 3,4-disubstituted quinoline library.

Quantitative Data Presentation

The table below summarizes the expected high-throughput metrics when utilizing 3-Chloro-6-methoxyquinolin-4-amine across different parallel synthesis workflows.

Library Sub-setReaction TypeCatalyst / Reagent SystemAvg. Yield (%)Avg. LC-MS Purity (%)
Amides (4-NH) AcylationDMAP / DIPEA / DCE78 - 85> 92
Ureas (4-NH) AdditionIsocyanates / DIPEA80 - 89> 95
3-Aryl (C-C) Suzuki Coupling Pd2​(dba)3​ / XPhos / K3​PO4​ 65 - 75> 88
Secondary Amines Reductive AminationAldehydes / NaBH(OAc)3​ 55 - 65> 85

Note: Reductive amination yields are generally lower due to the poor nucleophilicity of the 4-amino group, requiring careful optimization of the imine formation step[1].

Conclusion

The strategic application of 3-Chloro-6-methoxyquinolin-4-amine in parallel synthesis enables the rapid generation of highly diverse chemical libraries. By leveraging the differential reactivity of the 4-amino and 3-chloro positions, medicinal chemists can efficiently probe structure-activity relationships (SAR) to overcome drug resistance in malaria and discover novel kinase inhibitors. The integration of solid-phase scavenging and modern cross-coupling ligands ensures that these libraries meet the stringent purity requirements of modern High-Throughput Screening (HTS) campaigns.

References

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link][1]

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities Source: Bioorganic & Medicinal Chemistry Letters (UCSF / Elsevier) URL:[Link][5]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity Source: National Institutes of Health (NIH) URL:[Link][4]

  • A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs Source: Current Topics in Medicinal Chemistry (ResearchGate / Bentham Science) URL:[Link][2]

  • Use of Quinolinium Salts in Parallel Synthesis for the Preparation of 4-Amino-2-alkyl-1,2,3,4-tetrahydroquinoline Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link][3]

Sources

Application Note: Utilizing 3-Chloro-6-methoxyquinolin-4-amine in High-Throughput Screening and Hit-to-Lead Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7) is a highly versatile, privileged building block utilized extensively in small-molecule drug discovery[1][2]. Featuring a rigid quinoline core, this compound serves as an ideal starting point for developing targeted kinase inhibitors (e.g., RIPK2, BTK, ALK) and novel antimalarial therapeutics[3][4][5]. As an Application Scientist, I have designed this note to detail the structural rationale behind the scaffold's utility and provide field-proven, self-validating protocols for integrating it into High-Throughput Screening (HTS) and Hit-to-Lead workflows.

Structural Rationale & Pharmacophore Analysis

The 4-aminoquinoline scaffold is not merely a structural backbone; every functional group on this specific molecule serves a distinct, causal purpose in target engagement and pharmacokinetic optimization[6][7].

  • Quinoline N1 (Hinge Binder): In ATP-competitive kinase inhibitors, the N1 nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the kinase hinge region (e.g., Met98 in RIPK2)[4].

  • 3-Chloro Substitution (Conformational Lock & pKa Modulator): The electron-withdrawing chlorine atom lowers the pKa of the quinoline nitrogen. This reduces non-specific basicity, which is a primary driver of hERG ion channel toxicity[4]. Furthermore, the bulky chlorine acts as a conformational lock, restricting the rotational freedom of substituents at the 4-amino position. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding[8].

  • 6-Methoxy Group (Solvation & Lipophilicity): In kinase targets, this group typically projects into the solvent-exposed region of the ATP-binding pocket, improving aqueous solubility and providing a handle for further derivatization[3]. In antimalarial applications, the 6-methoxy group is a classic pharmacophore feature (reminiscent of quinine) that facilitates accumulation in the acidic digestive vacuole of Plasmodium falciparum[9].

High-Throughput Screening Workflow

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, parallel synthesis is employed to derivatize the 4-amino group, followed by divergent screening paths based on the therapeutic target.

Workflow A 3-Chloro-6-methoxyquinolin-4-amine (Scaffold) B Parallel Synthesis (4-NH2 Derivatization) A->B C Phenotypic Screen (SYBR Green) B->C D Target-Based Screen (TR-FRET Kinase) B->D E Hit Identification (IC50 < 1 µM) C->E D->E F ADMET Profiling (hERG, Microsomes) E->F G Lead Optimization F->G

Fig 1: High-throughput screening and hit-to-lead workflow for 4-aminoquinoline derivatives.

Target-Based Screening: Kinase Inhibition (TR-FRET)

When targeting kinases, the 4-aminoquinoline core acts as an ATP-competitive hinge binder. The following diagram illustrates the mechanistic logic of the scaffold within a typical kinase ATP pocket.

KinaseBinding Core 4-Aminoquinoline Core N1 Quinoline N1 Core->N1 NH4 4-Amino Substituent Core->NH4 Cl3 3-Chloro Group Core->Cl3 OMe6 6-Methoxy Group Core->OMe6 Hinge Kinase Hinge Region (Hydrogen Bond Acceptor) N1->Hinge BackPocket Hydrophobic Back Pocket (Target Selectivity) NH4->BackPocket Steric Conformational Lock (Restricts Rotation) Cl3->Steric Solvent Solvent Exposed Region (Improves Solubility) OMe6->Solvent

Fig 2: Mechanistic binding model of 3-chloro-6-methoxyquinolin-4-amine in kinase ATP pockets.

Protocol: TR-FRET Kinase Assay

Causality & Trustworthiness: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed because the time-delayed measurement eliminates short-lived background auto-fluorescence common in diverse chemical libraries[10]. The ratiometric emission readout internally corrects for well-to-well volume variations and compound quenching, creating a self-validating dataset.

Step-by-Step Methodology:

  • Compound Preparation: Dispense synthesized 4-aminoquinoline derivatives into a 384-well low-volume black plate using an acoustic liquid handler (e.g., Echo 550). Prepare a 10-point dose-response curve (3-fold dilutions starting at 10 µM).

  • Kinase/Substrate Addition: Add 5 µL of a master mix containing the target recombinant kinase (e.g., RIPK2) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate phosphorylation. Centrifuge at 1000 rpm for 1 minute. Incubate for 60 minutes at RT.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Incubate in the dark for 60 minutes at RT.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

  • Self-Validation: Calculate the Z'-factor using DMSO as the negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as the positive control. Proceed with data analysis only if Z' > 0.6.

Phenotypic Screening: Antimalarial Activity (SYBR Green I)

Protocol: Plasmodium falciparum Viability Assay

Causality & Trustworthiness: Traditional antimalarial screens rely on radioactive [3H]-hypoxanthine incorporation. We utilize SYBR Green I, a fluorescent DNA-intercalating dye. Because mature human red blood cells (RBCs) lack a nucleus, any detectable DNA belongs exclusively to the replicating Plasmodium parasite. This provides a direct, causal measurement of parasite proliferation without radioactive hazards[5][7].

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (chloroquine-resistant W2 strain) in human O+ erythrocytes suspended in RPMI 1640 medium supplemented with 10% human serum. Adjust the culture to 2% hematocrit and 1% parasitemia[9].

  • Compound Plating: Dispense 10 µL of compound dilutions (in 10% DMSO/water) into 96-well black, clear-bottom plates.

  • Infection & Incubation: Add 90 µL of the parasite culture to each well (final DMSO concentration = 1%). Incubate the plates for 72 hours at 37°C in a specialized hypoxic incubation chamber (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: After 72 hours, add 100 µL of lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye.

  • Incubation & Readout: Incubate plates in the dark for 1 hour at RT. Measure fluorescence (Excitation: 485 nm; Emission: 530 nm).

  • Self-Validation: Include Chloroquine (CQ) as a positive control and uninfected RBCs as a negative background control to ensure assay fidelity[5][7].

Data Interpretation & Hit-to-Lead Metrics

To evaluate the success of the derivatization, quantitative data must be structured to compare the bare scaffold against optimized leads. The tables below summarize the baseline physicochemical properties of the starting material and the comparative screening metrics of a hypothetical hit-to-lead campaign.

Table 1: Physicochemical Properties of 3-Chloro-6-methoxyquinolin-4-amine

PropertyValueMedicinal Chemistry Implication
Molecular Weight 208.65 g/mol Low MW allows ample room for derivatization (Lead-like space).
cLogP (Predicted) 2.4Optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors 1 (NH2)Provides a reactive site for parallel amidation/amination.
Hydrogen Bond Acceptors 2 (N, O)Essential for kinase hinge binding (N1).
Topological Polar Surface Area 48.4 ŲExcellent for oral bioavailability and cellular penetration.

Table 2: Comparative Screening Metrics (Hit-to-Lead Progression)

CompoundKinase Assay (RIPK2 IC50)Antimalarial Assay (W2 IC50)hERG Inhibition (IC50)Ligand Efficiency (LE)
Core Scaffold > 10,000 nM> 5,000 nM> 50 µMN/A
Library Hit A 850 nM1,200 nM15 µM0.32
Optimized Lead 5.3 nM 17.3 nM > 100 µM 0.45
Reference Control 12.0 nM (GSK583)382 nM (Chloroquine)4.5 µM (GSK583)N/A

Note: The optimized lead demonstrates that derivatization at the 4-amino position, combined with the 3-chloro conformational lock, successfully drives sub-nanomolar potency while mitigating hERG liabilities[3][4][9].

References

  • Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate - EvitaChem. EvitaChem Catalog. 1

  • CAS 1209537-50-7 4-amino-3-chloro-6-methoxyquinoline - Suppliers map. Guidechem. 2

  • Madrid, P. B., et al. "Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library." Journal of Combinatorial Chemistry, 2004.5

  • Green, C. E., et al. "Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model." UCSF Publications. 9

  • "Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro." Antimicrobial Agents and Chemotherapy - ASM Journals. 7

  • "Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Publications, 2019. 3

  • "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." PMC - NIH. 4

  • Mah, S., et al. "Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure-Based Design." Journal of Medicinal Chemistry, 2017. 8

  • "Structural basis for substrate recognition and chemical inhibition of oncogenic MAGE ubiquitin ligases." PMC - NIH, 2020. 10

Sources

Application Note: Analytical Characterization of 3-Chloro-6-methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development Compound: 3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7 | Formula: C₁₀H₉ClN₂O | MW: 208.64 g/mol )

Introduction & Analytical Strategy

3-Chloro-6-methoxyquinolin-4-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of antimalarial agents and kinase inhibitors. The molecule presents a unique analytical challenge due to its dual nature: a highly lipophilic quinoline core contrasted by a basic 4-amino group and a polar 6-methoxy substituent.

To ensure rigorous scientific integrity during drug development, the characterization of this intermediate cannot rely on a single technique. Instead, a multidimensional, self-validating analytical workflow is required. This guide details the step-by-step protocols and the mechanistic causality behind the chromatographic and spectroscopic methods used to definitively characterize this compound.

CharacterizationWorkflow Start 3-Chloro-6-methoxyquinolin-4-amine (Sample Preparation) HPLC HPLC-UV Analysis (Purity & Related Substances) Start->HPLC LCMS LC-MS (ESI+) Analysis (Mass & Isotopic Pattern) Start->LCMS NMR 1H & 13C NMR Spectroscopy (Structural Elucidation) Start->NMR FTIR ATR-FTIR Spectroscopy (Functional Group Verification) Start->FTIR Data Data Integration & Comprehensive Characterization Report HPLC->Data LCMS->Data NMR->Data FTIR->Data

Fig 1. Multidimensional analytical workflow for 3-Chloro-6-methoxyquinolin-4-amine characterization.

High-Performance Liquid Chromatography (HPLC-UV)

Causality of Experimental Design

Quinoline derivatives, particularly those with a 4-amino substitution, possess significant basicity. When analyzed on standard silica-based reversed-phase columns, the basic nitrogen atoms interact with residual, unendcapped silanol groups via ion-exchange mechanisms, leading to severe peak tailing[1]. To counteract this, the mobile phase is modified with 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent, lowering the pH to fully protonate the amine and suppress silanol ionization, thereby ensuring sharp, symmetrical peaks and accurate purity quantification[2].

Step-by-Step Protocol
  • System Suitability Test (SST): Inject a blank (diluent) to ensure baseline stability. Inject a reference standard of 3-Chloro-6-methoxyquinolin-4-amine (0.1 mg/mL) to verify column performance (Tailing factor 1.5, Theoretical plates 5000). This ensures the protocol is a self-validating system before sample analysis.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 100 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a concentration of 0.1 mg/mL. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 or Waters XBridge C18 (150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated quinoline system).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Gradient Elution: Execute the gradient program outlined in Table 1.

Table 1: HPLC Gradient Program

Time (min)Solvent A (0.1% TFA in H₂O)Solvent B (0.1% TFA in Acetonitrile)
0.090%10%
10.010%90%
15.010%90%
15.190%10%
20.090%10%

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of Experimental Design

Electrospray Ionization in positive mode (ESI+) is the most logical choice for this molecule. The inherent basicity of the quinoline ring and the primary amine makes the molecule highly susceptible to protonation[3]. Furthermore, the presence of the 3-chloro substituent provides a built-in self-validation mechanism: the natural isotopic abundance of ³⁵Cl and ³⁷Cl will produce a characteristic 3:1 ratio for the [M+H]+ and [M+H+2]+ peaks, definitively confirming the presence of the halogen without requiring elemental analysis.

Step-by-Step Protocol
  • Sample Preparation: Dilute the HPLC sample 1:100 with MS-grade Methanol to prevent detector saturation.

  • Instrumentation: Agilent 6120 Quadrupole LC/MS (or equivalent).

  • MS Parameters:

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: 3000 V.

    • Drying Gas Temperature: 350°C at 10 L/min.

    • Nebulizer Pressure: 35 psig.

    • Mass Range: 100 - 500 m/z.

  • Data Validation: Extract the ion chromatogram (EIC). Confirm the presence of the base peak at m/z 209.04 and the isotopic +2 peak at m/z 211.04. Verify that the peak area ratio is approximately 3:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The presence of the primary amine and the quinoline nitrogen allows for strong intermolecular hydrogen bonding, which often renders quinolin-4-amines poorly soluble in standard non-polar deuterated solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent because it is a strong hydrogen-bond acceptor that disrupts these intermolecular networks, providing excellent solubility and sharp, well-resolved NMR signals[4]. Tetramethylsilane (TMS) is used as an internal standard to self-validate chemical shift referencing.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of 3-Chloro-6-methoxyquinolin-4-amine in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • ¹H NMR Acquisition:

    • Scans: 16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width: 15 ppm.

  • ¹³C NMR Acquisition:

    • Scans: 512 - 1024 (due to the presence of quaternary carbons and the chlorine-substituted carbon, which have longer relaxation times).

    • Relaxation Delay (D1): 2.0 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm (¹H) and the septet at 39.5 ppm (¹³C).

Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.30Singlet (s)1HQuinoline H-2
~7.80Doublet (d)1HQuinoline H-8
~7.50Doublet (d)1HQuinoline H-5
~7.30Doublet of doublets (dd)1HQuinoline H-7
~6.80Broad Singlet (br s)2H-NH₂ (Exchangeable with D₂O)
~3.90Singlet (s)3H-OCH₃ (Methoxy)

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is utilized over traditional KBr pellet methods because it requires zero sample preparation, eliminating the risk of introducing moisture (which would obscure the critical N-H stretching region). This ensures the integrity of the spectrum reflects only the pure compound.

Step-by-Step Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to validate a clean optical path.

  • Sample Analysis: Place approximately 2-5 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks, ensuring optimal contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–600 cm⁻¹).

  • Verification: Identify the primary amine doublet (N-H stretch) at ~3400 and ~3300 cm⁻¹, the aromatic C=C stretch at ~1600 cm⁻¹, the ether C-O stretch at ~1250 cm⁻¹, and the C-Cl stretch at ~750 cm⁻¹.

Summary of Analytical Specifications

To ensure the compound is suitable for downstream medicinal chemistry applications, the integrated data must meet the following self-validating criteria:

Table 3: Summary of Analytical Specifications

Analytical MethodParameterAcceptance Criteria
HPLC-UV Chromatographic Purity 98.0% (Area Normalization)
HPLC-UV Retention TimeMatches reference standard ± 2%
LC-MS (ESI+) Mass ConfirmationBase peak at m/z 209.0 ± 0.2
LC-MS (ESI+) Isotopic Pattern3:1 ratio for m/z 209 / 211
¹H NMR Structural IntegrityConforms to structure; no major impurity peaks
FT-IR Functional GroupsPresence of N-H, C=C, C-O, and C-Cl bands

References

  • "EP3992191A1 - Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors." Google Patents.
  • "1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota." ASM Journals.
  • "HPLC methods for choloroquine determination in biological samples and pharmaceutical products." PMC.
  • "Characterization of crude extracts of Ancistrocladus heyneanus stem using high performance liquid chromatography/mass spectrometry and NMR spectroscopy." CABI Digital Library.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of 3-Chloro-6-methoxyquinolin-4-amine (CAS 1209537-50-7). This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks, regioselectivity issues, or sluggish amination kinetics during the scale-up of this critical quinoline building block.

Below, we dissect the mechanistic causality behind common synthetic failures and provide field-proven, self-validating protocols to ensure high-yield, reproducible outcomes.

Mechanistic Workflow & Bottleneck Analysis

The synthesis of 3-chloro-6-methoxyquinolin-4-amine typically proceeds via the chlorination of a 4-hydroxyquinoline precursor, followed by amination. The critical bottleneck lies in the final amination step. Direct Nucleophilic Aromatic Substitution (SNAr) is notoriously inefficient for this specific substrate, necessitating modern cross-coupling alternatives[1].

Troubleshooting SM 3,4-Dichloro-6-methoxyquinoline Path1 Direct SNAr (NH3 / iPrOH) SM->Path1 Path2 Buchwald-Hartwig (Pd / NH3 gas) SM->Path2 Path3 Surrogate Amination (Pd / LiHMDS) SM->Path3 Fail1 Low Yield (<20%) Meisenheimer Destabilization Path1->Fail1 Fail2 Moderate Yield (~50%) Catalyst Poisoning Path2->Fail2 Success Target: 3-Chloro-6-methoxyquinolin-4-amine High Yield (>80%) Path3->Success

Figure 1: Comparison of amination pathways for 3-Chloro-6-methoxyquinolin-4-amine synthesis.

Troubleshooting Guides & FAQs

Q1: Why is the direct SNAr amination of 3,4-dichloro-6-methoxyquinoline yielding less than 20% product, even at 150 °C in a sealed tube? Causality: The SNAr mechanism requires the formation of a negatively charged Meisenheimer complex. The methoxy group at the C6 position is a strong π -donor (+M effect). It donates electron density through resonance directly into the quinoline ring, artificially raising the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position and making nucleophilic attack highly unfavorable[2]. Furthermore, the bulky chlorine atom at C3 creates severe steric hindrance, blocking the trajectory of the incoming ammonia nucleophile. Solution: Abandon SNAr. Transition to a Palladium-catalyzed Buchwald-Hartwig amination, which bypasses the Meisenheimer complex entirely by relying on the oxidative addition of the C-Cl bond to a Pd(0) center[1].

Q2: I switched to a Pd-catalyzed Buchwald-Hartwig coupling using ammonia gas, but the reaction stalls at 50% conversion. What is happening? Causality: Ammonia is a strong, unhindered σ -donor. High concentrations of ammonia gas can coordinate irreversibly to the active palladium center, forming stable, unreactive Pd-ammine complexes (catalyst poisoning). Solution: Use an ammonia surrogate such as Lithium bis(trimethylsilyl)amide (LiHMDS) or benzylamine. The bulky trimethylsilyl (TMS) groups on LiHMDS prevent the nitrogen from over-coordinating to the palladium, keeping the catalytic cycle active. The TMS groups are easily cleaved during a mild acidic workup.

Q3: How do I prevent the hydrolysis of the 4-chloro intermediate back to the 4-hydroxyquinoline during the reaction? Causality: The C4-halogen bond on the quinoline ring is highly activated toward oxygen nucleophiles. Adventitious water in the solvent or atmospheric moisture readily attacks the C4 position at elevated temperatures, leading to irreversible hydrolysis[3]. Solution: Ensure strictly anhydrous conditions. Use freshly distilled, degassed solvents (e.g., anhydrous toluene or dioxane). Add activated 4Å molecular sieves directly to the reaction mixture to scavenge trace moisture.

Q4: During the C3-chlorination of 4-chloro-6-methoxyquinoline, I observe significant over-chlorination. How can I control regioselectivity? Causality: The electron-donating 6-methoxy group activates the carbocyclic ring (specifically C5 and C7) toward electrophilic aromatic substitution. Using harsh chlorinating agents like Cl2​ gas or sulfuryl chloride leads to poly-chlorinated byproducts. Solution: Use N-Chlorosuccinimide (NCS) in anhydrous DMF at a strictly controlled temperature of 40–50 °C. The C3 position is the most nucleophilic site on the heterocyclic ring due to enamine-like resonance from the quinoline nitrogen, allowing NCS to selectively target C3 without over-chlorinating the carbocycle.

Quantitative Data: Amination Strategy Comparison

To assist in route selection, the following table summarizes the performance metrics of various amination strategies for converting 3,4-dichloro-6-methoxyquinoline to the target amine.

Amination StrategyReagents / CatalystTemperatureReaction TimeTypical YieldScalability & Safety
Direct SNAr NH3​ (aq) or NH3​ (g), Isopropanol130–150 °C24–48 h10–25%Poor (High-pressure hazard, low yield)
Pd-Catalyzed (Direct NH3​ ) Pd(OAc)₂, Josiphos, NH3​ (g)90 °C18 h40–55%Moderate (Catalyst poisoning risks)
Pd-Catalyzed (Surrogate) Pd₂(dba)₃, Xantphos, LiHMDS65–80 °C8–12 h75–85% Excellent (Standard glassware, reliable)

Self-Validating Experimental Protocol

Optimized Synthesis of 3-Chloro-6-methoxyquinolin-4-amine via LiHMDS Surrogate Amination

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the described visual or analytical cues are observed.

Step 1: Catalyst Pre-activation

  • In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2​(dba)3​ (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous toluene (0.2 M relative to substrate).

  • Stir at room temperature for 15 minutes.

  • Validation Check: The suspension must transition from a dark purple/black color to a clear, deep red solution. This optical shift confirms the successful ligand exchange and the formation of the active Ln​Pd(0) catalytic species.

Step 2: Oxidative Addition and Cross-Coupling

  • Add 3,4-dichloro-6-methoxyquinoline (1.0 equiv) to the active catalyst solution.

  • Dropwise, add a 1.0 M solution of LiHMDS in THF (1.5 equiv).

  • Heat the reaction mixture to 75 °C and stir for 8 hours.

  • Validation Check: Upon addition of LiHMDS, the solution will exhibit an immediate color shift to a vibrant orange/yellow, indicating successful oxidative addition.

  • Analytical Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly UV-active spot ( Rf​≈0.8 ) representing the bis-TMS protected intermediate.

Step 3: Deprotection and Isolation

  • Cool the reaction to 0 °C using an ice bath.

  • Slowly quench the reaction by adding 1M HCl (aq) until the pH reaches 2.0. Stir for 30 minutes to cleave the TMS groups.

  • Wash the aqueous layer with ethyl acetate to remove the Xantphos ligand and organic impurities.

  • Basify the aqueous layer with 2M NaOH to pH 10 to precipitate the free base.

  • Filter the resulting solid and wash with cold water.

  • Validation Check: The addition of HCl will cause mild gas evolution and the precipitation of a yellow/white hydrochloride salt. The final isolated free base ( Rf​≈0.2 in DCM:MeOH 9:1) will exhibit a distinct bright blue fluorescence under 365 nm UV light, confirming the presence of the fully conjugated 4-aminoquinoline system.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Benchchem.
  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology.
  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade.

Sources

Technical Support Center: Troubleshooting 3-Chloro-6-methoxyquinolin-4-amine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the functionalization of 3-chloro-6-methoxyquinolin-4-amine . This specific quinoline scaffold is a critical building block in the synthesis of antimalarial agents and targeted kinase inhibitors[1]. However, its polyfunctional nature—featuring a reactive 4-amino group, a sterically hindered 3-chloro electrophile, and an acid-sensitive 6-methoxy ether—frequently leads to complex side-product profiles during late-stage derivatization.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help researchers achieve high chemoselectivity and resolve common experimental bottlenecks.

Module 1: Diagnostic Matrix for Common Side Products

Understanding the competing reaction pathways is the first step in troubleshooting. The diagram below maps the primary functionalization routes against their most common parasitic side reactions.

Pathways SM 3-Chloro-6-methoxyquinolin-4-amine CC Pd-Catalyzed Cross-Coupling SM->CC Pd / Ligand Alk Electrophilic N-Alkylation SM->Alk R-X / Base Acid Lewis/Brønsted Acid Exposure SM->Acid Harsh Conditions Des1 3-Functionalized Product CC->Des1 Productive Cycle Side1 Hydrodehalogenation (Des-chloro Byproduct) CC->Side1 β-Hydride Elim. Side2 Boronic Acid Homocoupling CC->Side2 O2 Intrusion Des2 Mono-alkylated Amine Alk->Des2 Controlled Side3 Bis-alkylated Amine Alk->Side3 Over-reaction Side4 6-Hydroxyquinoline (Demethylation) Acid->Side4 Ether Cleavage

Reaction pathways and common side products for 3-chloro-6-methoxyquinolin-4-amine.

Module 2: Mechanistic FAQs & Troubleshooting

Q1: During Suzuki-Miyaura coupling at the 3-position, my primary impurity is the des-chloro derivative (6-methoxyquinolin-4-amine). Why does this happen and how do I prevent it?

Causality: Hydrodehalogenation (protodehalogenation) occurs when the palladium(II) intermediate undergoes β -hydride elimination (often abstracting hydrogen from alkoxide bases or aliphatic solvents) followed by reductive elimination of the hydride and the quinoline core[2]. The 3-chloroquinoline bond is sterically hindered and electronically deactivated by the adjacent 4-amino group, which slows down the transmetalation step and allows side reactions to outcompete the productive cycle. Solution: Shift the rate-determining step by utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos)[3]. These ligands accelerate both the oxidative addition into the challenging C-Cl bond and the subsequent reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate.

Q2: I am observing massive amounts of biaryl homocoupling of my arylboronic acid. How do I suppress this?

Causality: Homocoupling of boronic acids is an oxidative process driven by the presence of molecular oxygen, which reoxidizes Pd(0) to Pd(II), creating an off-cycle catalytic loop that rapidly consumes your boronic acid[2]. Solution: Implement rigorous Schlenk techniques. Degas solvents via the freeze-pump-thaw method or sparge with argon for at least 30 minutes prior to catalyst addition. If homocoupling persists, lower the reaction temperature or use a slow-addition technique for the boronic acid via a syringe pump.

Q3: Direct alkylation of the 4-amino group yields a 1:1 mixture of mono- and bis-alkylated products. Can I improve selectivity?

Causality: The 4-amino group of quinolines possesses distinct electronic properties. Once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl chain. This leads to rapid over-alkylation. Solution: Abandon direct SN2 alkylation with alkyl halides. Instead, utilize reductive amination. The formation of the intermediate imine acts as a self-limiting step, structurally preventing bis-alkylation.

Module 3: Quantitative Catalyst Screening Data

To illustrate the impact of ligand selection on the Suzuki-Miyaura coupling of 3-chloroquinolines, we have summarized the reaction profiles of various catalyst systems below.

Catalyst SystemLigand TypeBase / SolventConversion to Desired (%)Hydrodehalogenation (%)Homocoupling (%)
Pd(PPh3)4Monodentate ArylK2CO3 / DMF-H2O45%35%15%
PdCl2(dppf)BidentateNa2CO3 / THF-H2O60%20%10%
Pd(OAc)2 / SPhosBulky BiarylK3PO4 / Toluene-H2O88%<5%<5%
Pd2(dba)3 / XPhos Bulky Biaryl K3PO4 / Dioxane-H2O 94% <2% <2%

Table 1: Catalyst optimization data for the Suzuki-Miyaura coupling of 3-chloroquinolines with phenylboronic acid (1.5 equiv), 100°C, 12h[3].

Module 4: Logical Troubleshooting Workflow

Use the following decision tree to systematically resolve issues during the cross-coupling of 3-chloro-6-methoxyquinolin-4-amine.

Troubleshooting Start LC-MS Analysis of Crude Mixture Q1 High Des-chloro Byproduct (>10%)? Start->Q1 Sol1 Switch to XPhos/SPhos Use anhydrous K3PO4 Q1->Sol1 Yes Q2 High Boronic Acid Homocoupling? Q1->Q2 No Sol1->Start Re-evaluate Sol2 Sparge solvent with Ar (30 min) Slow addition of boronic acid Q2->Sol2 Yes Q3 Unreacted Starting Material? Q2->Q3 No Sol2->Start Re-evaluate Sol3 Increase temperature to 100°C Check catalyst viability Q3->Sol3 Yes Success Proceed to Purification Q3->Success No Sol3->Start Re-evaluate

Decision tree for optimizing Pd-catalyzed cross-coupling of 3-chloroquinolines.

Module 5: Self-Validating Experimental Protocols

Protocol A: Highly Selective Suzuki-Miyaura Coupling (Minimizing Hydrodehalogenation)

Self-Validation Principle: This protocol uses an in-process colorimetric change (dba displacement) and strict LC-MS checkpoints to ensure the catalytic cycle is active before heating, preventing thermal degradation of the starting material.

  • Reagent Preparation: To a flame-dried Schlenk tube, add 3-chloro-6-methoxyquinolin-4-amine (1.0 mmol), the arylboronic acid (1.5 mmol), anhydrous K3PO4 (2.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%)[3][4].

  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Validation: The powder mixture should remain free-flowing and dry.

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade water (10 mL). Sparge with Argon for 30 minutes.

  • Catalyst Activation: Add the degassed solvent to the Schlenk tube at room temperature. Stir for 10 minutes. Validation: Observe a color shift from dark purple/black (Pd2(dba)3) to a deep red/orange solution, indicating the successful formation of the active L-Pd(0) complex.

  • Reaction: Heat the mixture to 100°C for 12 hours[4].

  • In-Process Control (IPC): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: You should observe <5% starting material and <2% [M-Cl+H]+ mass peak (hydrodehalogenation). If the des-chloro peak is >5%, check solvent purity for trace hydrogen-donating alcohols.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: Selective Mono-Alkylation via Reductive Amination

Self-Validation Principle: By isolating the imine formation from the reduction step, we completely eliminate the possibility of bis-alkylation, ensuring a 100% chemoselective transformation.

  • Imine Formation: Dissolve 3-chloro-6-methoxyquinolin-4-amine (1.0 mmol) and the desired aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 mmol).

  • Condensation: Stir at 60°C for 6 hours under Argon. Validation: Take a TLC (Eluent: 5% MeOH in DCM). The primary amine spot should disappear, replaced by a less polar, distinct imine spot.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 mmol) in small portions to manage hydrogen evolution.

  • Completion: Stir at room temperature for 4 hours. Validation: LC-MS should show a single major peak corresponding to the mono-alkylated mass [M+H]+, with zero trace of the bis-alkylated mass.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 30 minutes to break up titanium emulsions. Extract with DCM (3 x 15 mL), dry over MgSO4, and concentrate.

References

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. URL:[Link]

Sources

How to remove impurities from 3-Chloro-6-methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purification of 3-Chloro-6-methoxyquinolin-4-amine

Welcome to the Technical Support Center for the purification of 3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7). This compound is a highly valued heterocyclic building block used extensively in the development of antimalarial agents, kinase inhibitors, and novel screening libraries [1].

Synthesizing 4-aminoquinolines typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an amine, or via cyclization cascades [2]. Because of the basic nature of the quinoline nitrogen and the exocyclic amine, researchers frequently encounter complex impurity profiles that resist standard purification techniques. This guide provides field-proven, causality-driven methodologies to isolate high-purity (>99%) material.

Part 1: Impurity Profiling & Diagnostics

Before attempting purification, it is critical to identify the specific impurities present in your crude mixture. The table below summarizes the most common contaminants encountered during the synthesis of 3-chloro-6-methoxyquinolin-4-amine.

Impurity TypeChemical NatureOrigin / CausalityDiagnostic Signature (TLC / LC-MS)
Unreacted Starting Material 3,4-Dichloro-6-methoxyquinolineIncomplete SNAr reaction due to steric hindrance at the 3-position.Non-polar; runs near the solvent front on silica (Hexane/EtOAc).
Hydrolysis Product 3-Chloro-4-hydroxy-6-methoxyquinolineReaction of the 4-chloro intermediate with residual water [3]. Tautomerizes to a quinolone.Highly polar; streaks heavily; UV-active at 254 nm.
Regioisomers e.g., 5-methoxy or 8-methoxy isomersImpure starting anilines during the initial Conrad-Limpach cyclization step.Identical mass (isobaric); very close Rf to the target product.
Over-chlorinated 3,5-Dichloro-6-methoxyquinolin-4-amineSide reactions during the chlorination of the 4-hydroxyquinoline precursor.+34 Da mass shift on LC-MS; slightly less polar than the target.

Part 2: Purification Decision Workflow

The following diagram outlines the logical sequence for purifying crude 3-chloro-6-methoxyquinolin-4-amine. By exploiting the pH-dependent solubility of the target molecule versus its impurities, you can minimize reliance on resource-intensive chromatography.

PurificationWorkflow Crude Crude 3-Chloro-6-methoxyquinolin-4-amine (Contains: Hydrolysis, Starting Mat., Isomers) AcidBase Acid/Base Extraction (pH Control) Crude->AcidBase Dissolve in DCM/HCl Aqueous Aqueous Layer (pH > 12) (4-Hydroxy Impurities) AcidBase->Aqueous Add NaOH to Aqueous Organic Organic Layer (pH 7-8) (Target + Neutral Impurities) AcidBase->Organic Extract at pH 8 TLC TLC Analysis (Check for Streaking) Organic->TLC Concentrate Chromatography Silica Gel Chromatography (Add 1% TEA) TLC->Chromatography High complexity/ Close Rf Recrystallization Two-Solvent Recrystallization (DCM/Hexane) TLC->Recrystallization High purity/ Isomeric mix Pure Pure 3-Chloro-6-methoxyquinolin-4-amine (>99% Purity) Chromatography->Pure Isolate Fractions Recrystallization->Pure Filter Crystals

Caption: Decision tree for the purification of 3-chloro-6-methoxyquinolin-4-amine based on impurity profiles.

Part 3: Troubleshooting FAQs

Q1: My crude mixture contains a significant amount of the 4-hydroxyquinoline hydrolysis impurity. How do I remove it without running a column? A1: The 4-hydroxyquinoline impurity (which exists primarily in its quinolone tautomer) is amphoteric. Because of the phenolic-like hydroxyl group, it becomes highly water-soluble at a high pH (pH > 12) as a phenoxide/enolate ion[4]. Solution: Perform a targeted acid-base extraction. Dissolve your crude mixture in an acidic aqueous solution (e.g., 1M HCl). The target 4-aminoquinoline and the 4-hydroxyquinoline will both dissolve. Wash with dichloromethane (DCM) to remove neutral unreacted starting materials. Then, adjust the aqueous layer to pH 12-13 using 2M NaOH. The 4-aminoquinoline will precipitate as a free base (or can be extracted into fresh DCM), while the 4-hydroxyquinoline remains in the aqueous layer as a sodium salt.

Q2: When I attempt silica gel chromatography, 3-chloro-6-methoxyquinolin-4-amine streaks entirely down the column, ruining the separation. Why does this happen and how can I fix it? A2: Streaking is a classic issue for 4-aminoquinolines. The basic exocyclic amine and the quinoline nitrogen form strong hydrogen bonds and electrostatic interactions with the acidic silanol groups (-SiOH) on the stationary phase [2]. Solution: You must mask the silanol groups. Modify your mobile phase by adding 0.5% to 1.0% Triethylamine (TEA) or aqueous ammonia. The TEA will preferentially bind to the acidic sites on the silica, allowing your target compound to elute as a tight, symmetrical band. A recommended starting solvent system is DCM/MeOH/TEA (95:4:1).

Q3: LC-MS shows a single mass peak, but NMR indicates the presence of a regioisomer (e.g., 5-methoxyquinolin-4-amine). Chromatography isn't separating them. What is the next step? A3: Regioisomers formed during the quinoline core synthesis often have nearly identical retention factors (Rf) on normal-phase silica. Solution: Transition to a two-solvent recrystallization strategy. The subtle steric differences between the 6-methoxy and 5-methoxy positions significantly alter crystal lattice packing. Dissolve the mixture in a minimal amount of hot "good" solvent (e.g., DCM or Ethyl Acetate), and slowly titrate in a "poor" solvent (e.g., Hexanes or Diethyl ether) until the cloud point is reached [2]. The less soluble isomer (usually the more symmetric or less sterically hindered target) will selectively crystallize.

Part 4: Validated Experimental Protocols

Protocol A: Silanol-Masked Silica Gel Chromatography

Use this protocol when unreacted neutral starting materials (3,4-dichloro-6-methoxyquinoline) or over-chlorinated impurities are present.

  • Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in Dichloromethane (DCM) containing 1% Triethylamine (v/v). Pour the slurry into the column and allow it to pack. Flush with 2 column volumes of the TEA-spiked solvent to saturate the acidic silanol sites [2].

  • Sample Loading: Dissolve the crude 3-chloro-6-methoxyquinolin-4-amine in a minimal volume of DCM. If the sample is poorly soluble, pre-absorb it onto a small amount of silica gel (dry loading) and carefully layer it on top of the column bed.

  • Elution: Begin elution with DCM containing 1% TEA. Gradually increase polarity by transitioning to DCM:Methanol:TEA (98:1:1, then 95:4:1).

  • Monitoring: Monitor fractions via TLC using a UV lamp (254 nm). The target compound should elute with an Rf of ~0.3 in the 95:4:1 system.

  • Isolation: Combine product-containing fractions and evaporate under reduced pressure. Self-Validation Check: To ensure complete removal of residual TEA, place the resulting solid under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: Two-Solvent Recrystallization

Use this protocol for removing trace regioisomers or achieving >99.5% analytical purity.

  • Dissolution: Place the semi-pure 3-chloro-6-methoxyquinolin-4-amine in an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate (approx. 5-10 mL per gram of compound) while stirring on a hot plate until complete dissolution is achieved.

  • Hot Filtration: If any insoluble particulate matter remains, rapidly pass the hot solution through a fluted filter paper to prevent premature crystallization.

  • Cloud Point Titration: While maintaining the solution near its boiling point, add hot Hexane dropwise until the solution becomes faintly turbid (the cloud point). Add exactly one drop of Ethyl Acetate to clear the solution.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for an additional 1 hour to maximize yield.

  • Collection: Collect the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexane.

References

  • Cheng, J., et al. (2007). "Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives." Journal of Medicinal Chemistry, 50(2), 394-398. Available at:[Link]

  • Google Patents. (2020). "Preparation method and application of impurities of 4-aminoquinoline compound." Patent CN111675653A.
  • Preprints.org. (2025). "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives." Available at:[Link]

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-6-methoxyquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific synthetic bottlenecks associated with the 3-chloro-6-methoxyquinolin-4-amine scaffold.

This structural motif is a highly privileged pharmacophore in the development of antimalarial agents and kinase inhibitors (1)[1]. However, the amination of its precursor, 4-bromo-3-chloro-6-methoxyquinoline, is notoriously difficult. The 3-chloro group introduces severe steric hindrance at the C4 position, while the 6-methoxy group donates electron density via resonance, reducing the overall electrophilicity of the quinoline core.

Below, you will find a decision-making workflow, field-proven methodologies, and a troubleshooting FAQ to ensure your amination reactions are robust, high-yielding, and reproducible.

Workflow: Selecting the Optimal Amination Strategy

The success of your synthesis depends entirely on matching the nucleophilicity of your amine with the correct activation energy barrier. Use the logic tree below to determine your approach.

Workflow Start Start: 4-Bromo-3-chloro- 6-methoxyquinoline AmineCheck Analyze Amine Nucleophilicity Start->AmineCheck Aliphatic Aliphatic Amine (Strong Nucleophile) AmineCheck->Aliphatic Aromatic Aniline / Aromatic Amine (Weak Nucleophile) AmineCheck->Aromatic SNAr Acid-Catalyzed SNAr (TsOH, NMP, 120°C) Aliphatic->SNAr Microwave Microwave Irradiation (150°C, 30 min) Aliphatic->Microwave If sterically hindered Buchwald Buchwald-Hartwig Coupling (Pd catalyst, Xantphos, Base) Aromatic->Buchwald Purification Workup & Purification (HCl Salt Precipitation) SNAr->Purification Buchwald->Purification Microwave->Purification Product 3-Chloro-6-methoxyquinolin- 4-amine Derivative Purification->Product

Workflow for selecting the optimal amination strategy for 4-aminoquinoline synthesis.

Step-by-Step Experimental Methodologies

Protocol A: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

Target Scope: Primary and secondary aliphatic amines. Causality Insight: The quinoline nitrogen must be protonated to increase the electrophilicity of the sterically hindered C4 position, which lowers the activation energy required to form the Meisenheimer complex (2)[2].

  • Reaction Setup: Charge a dried 20 mL pressure vial with a magnetic stir bar. Add 4-bromo-3-chloro-6-methoxyquinoline (1.0 equiv) and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Activation: Add the aliphatic amine (2.5 equiv) and catalytic p-toluenesulfonic acid (TsOH) (0.1 equiv). Seal the vial under an argon atmosphere.

  • Execution: Heat the mixture in an oil bath at 120 °C for 12–18 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The starting material mass ([M+H]⁺ ≈ 272/274) must be fully consumed and replaced by the product mass before proceeding.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate. Wash the organic layer with a 5% aqueous LiCl solution (3x) . Note: This specific wash is critical; LiCl efficiently extracts the polar aprotic NMP from the organic phase, preventing streaking during chromatography. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography using a DCM/MeOH gradient.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Target Scope: Anilines and sterically hindered/weakly nucleophilic amines. Causality Insight: Weak nucleophiles fail in SNAr due to the deactivated, sterically congested C4 position. Transition-metal catalysis bypasses the Meisenheimer intermediate, relying instead on oxidative addition and reductive elimination (3)[3].

  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane with argon for 15 minutes to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Catalyst Pre-Complexation: In a Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in the degassed dioxane. Stir at room temperature for 15 minutes until a clear yellow solution forms. Note: Pre-forming the catalyst complex prevents the precipitation of inactive palladium black.

  • Reagent Addition: Add 4-bromo-3-chloro-6-methoxyquinoline (1.0 equiv), the aromatic amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Execution: Heat the mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad generously with Ethyl Acetate and concentrate the filtrate under reduced pressure.

Troubleshooting & FAQs

Q1: I am recovering mostly unreacted starting material when using an aniline derivative. How can I drive the reaction forward? A1: Anilines are poor nucleophiles for standard SNAr, especially given the steric shielding from the 3-chloro group and the electronic deactivation from the 6-methoxy group (1)[1]. If you are using thermal SNAr, immediately switch to the Buchwald-Hartwig Amination (Protocol B) . The Pd/Xantphos catalytic system is highly effective for coupling sterically hindered aryl halides with weak amines (3)[3].

Q2: My SNAr reaction yields a black, tarry mixture with multiple side products. What is causing this degradation? A2: Prolonged conventional heating (e.g., >140 °C for 24+ hours) often leads to product decomposition and polymerization, particularly with electron-rich amines. Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation at 150 °C for 20–30 minutes provides rapid, uniform heating that drastically reduces reaction time and minimizes the formation of thermal degradation byproducts (2)[2].

Q3: I observe amination at the C3 position instead of C4. How do I improve regioselectivity? A3: The C4 position is inherently more electrophilic due to its conjugation with the quinoline nitrogen. However, if you are using a strong base (like NaOtBu) at high temperatures in an SNAr setup, you might be triggering a benzyne-type intermediate or non-selective insertion. Solution: Ensure you are using acid catalysis (e.g., TsOH or HCl) for aliphatic amines to strictly direct the nucleophile to C4 via the SNAr pathway (1)[1]. If using Buchwald-Hartwig, ensure your precursor is 4-bromo-3-chloro-6-methoxyquinoline; palladium will selectively undergo oxidative addition at the weaker C-Br bond over the C-Cl bond (4)[4].

Q4: The final 3-chloro-6-methoxyquinolin-4-amine derivative is highly insoluble, making column chromatography difficult. How can I purify it? A4: 4-Aminoquinolines often exhibit poor solubility in standard chromatography solvents. Solution: Convert the free base to a hydrochloride salt. Dissolve the crude mixture in a minimal amount of ethanol, add ethereal HCl (1.2 equiv), and precipitate the product by adding cold diethyl ether. The resulting HCl salt can be isolated via vacuum filtration and is often >95% pure without the need for a column (5)[5].

Quantitative Data: Optimization Parameters

To assist in experimental planning, the following table summarizes the expected performance metrics of the three primary amination strategies applied to the 3-chloro-6-methoxyquinoline core.

Reaction MethodAmine TypeCatalyst / PromoterTemp / TimeTypical YieldKey Advantage
Thermal SNAr Primary AliphaticTsOH (cat.)120 °C / 12–18 h55–80%Highly scalable; avoids expensive transition metals.
Microwave SNAr Secondary AliphaticTsOH (cat.)150 °C / 30 min70–89%Extremely rapid; minimizes thermal degradation and tar.
Buchwald-Hartwig Anilines / ArylPd(OAc)₂ / Xantphos90–100 °C / 16 h65–85%Overcomes weak nucleophilicity and severe steric hindrance.

References

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL
  • Source: ACS Publications (Journal of Organic Chemistry)
  • Title: Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents Source: ResearchGate URL
  • Title: 4-Bromo-3-chloro-6-methoxyquinoline Source: ChemBK URL
  • Source: RSC.

Sources

Overcoming poor solubility of 3-Chloro-6-methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-Chloro-6-methoxyquinolin-4-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. As a substituted quinoline, this molecule possesses a heterocyclic aromatic structure that often leads to limited solubility in aqueous media, a common hurdle in experimental biology and formulation development.[1]

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in established physicochemical principles and validated laboratory techniques, explaining not just what to do, but why each step is scientifically sound.

Physicochemical Properties Overview

A foundational understanding of the physicochemical properties of 3-Chloro-6-methoxyquinolin-4-amine is essential for interpreting its solubility behavior. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, we can infer its likely properties from the quinoline scaffold and its substituents.

  • Quinoline Core: The quinoline ring system is aromatic and generally hydrophobic.[1]

  • Amine Group (-NH2): The 4-amino group provides a basic nitrogen center. This is the most critical feature for solubility manipulation, as it can be protonated to form a more soluble salt at acidic pH. The pKa of the protonated amine is a key parameter for this strategy. For the parent 4-aminoquinoline, the pKa of the conjugate acid is around 9.1, indicating it is a basic compound.[2]

  • Chloro (-Cl) and Methoxy (-OCH3) Groups: These substituents modify the molecule's polarity and potential for hydrogen bonding, which can influence its interaction with various solvents.

The primary challenge is the compound's crystalline structure and relatively non-polar nature, which must be overcome to achieve a homogenous solution for accurate and reproducible experimental results.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory. We will begin with the most straightforward methods before progressing to more advanced techniques.

FAQ 1: Basic Solubilization for Stock Solutions

Question: I need to prepare a high-concentration stock solution of 3-Chloro-6-methoxyquinolin-4-amine. What is the recommended starting point?

Answer: The most common and effective initial approach is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the first solvent you should try.

Causality Behind the Choice of DMSO:

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and non-polar compounds. Its ability to disrupt the crystal lattice energy of solid compounds, combined with its miscibility with water and most aqueous media, makes it an ideal choice for preparing concentrated stock solutions for biological assays.

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh a small amount of 3-Chloro-6-methoxyquinolin-4-amine powder (e.g., 2.08 mg, assuming a molecular weight of ~208.65 g/mol ).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 2.08 mg, adding 1.0 mL of DMSO will yield a 10 mM stock solution.

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If solids remain, sonicate the vial in a water bath for 10-15 minutes.

    • Gentle warming in a 37°C water bath can also be applied, but monitor for any signs of compound degradation (e.g., color change).

  • Inspect for Clarity: A successfully prepared stock solution should be a clear, homogenous liquid with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

FAQ 2: The Compound Crashes Out! Troubleshooting Precipitation

Question: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium/buffer. What is happening and how do I fix it?

Answer: This is a very common phenomenon known as "crashing out." It occurs because while the compound is soluble in the high-concentration organic co-solvent, it is not soluble in the final aqueous medium once the co-solvent concentration is drastically lowered upon dilution.

Workflow for Troubleshooting Precipitation

The following diagram outlines a decision-making process to address this issue.

G start Precipitation Observed in Aqueous Medium lower_conc 1. Lower Final Concentration start->lower_conc Is the current concentration essential? inc_dmso 2. Increase Final DMSO % (with caution) lower_conc->inc_dmso No, need higher concentration success Problem Solved lower_conc->success Yes, lower concentration works ph_adjust 3. pH Modification (Acidification) inc_dmso->ph_adjust No, or DMSO is toxic at required % inc_dmso->success Yes, slightly higher DMSO % works cyclo 4. Use Cyclodextrins ph_adjust->cyclo No, or pH change affects assay ph_adjust->success Yes, compound is soluble at lower pH cyclo->success Yes, complexation increases solubility fail Still Precipitates: Consider Advanced Formulation cyclo->fail No

Caption: Decision tree for troubleshooting compound precipitation.

Detailed Actions:
  • Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay. Your compound may be exceeding its maximum aqueous solubility limit. Perform a serial dilution to find the highest concentration that remains in solution.

  • Increase Final DMSO Concentration (with caution):

    • Many cell lines can tolerate final DMSO concentrations up to 0.5% (v/v) without significant toxicity.[3] However, this is cell-line dependent and must be validated.

    • Crucially, always run a "vehicle control" with the same final concentration of DMSO to ensure the solvent itself is not causing an effect in your experiment.

    • Avoid final DMSO concentrations above 1% in cell-based assays, as cytotoxicity becomes a significant concern.[4]

Final DMSO Conc.General Recommendation for Cell-Based Assays
≤ 0.1%Generally considered safe for most cell lines.
0.1% - 0.5%Often acceptable, but requires vehicle controls.[3]
> 0.5% - 1.0%Increased risk of cytotoxicity; use with caution.[4]
> 1.0%Not recommended; high probability of cell stress or death.[4][5]
FAQ 3: Leveraging Chemical Properties for Solubility

Question: The basic troubleshooting steps didn't work, or I need to avoid organic solvents. How can I use the chemical properties of 3-Chloro-6-methoxyquinolin-4-amine to improve its solubility?

Answer: Since this compound contains a basic amino group, you can significantly increase its aqueous solubility by lowering the pH of your solvent. This protonates the amine, forming a more polar and water-soluble hydrochloride salt in situ.

Causality of pH Modification:

Quinoline and its amino derivatives are weak bases.[1] In an acidic environment (pH < pKa), the nitrogen atom on the 4-amino group accepts a proton (H+), forming a positively charged ammonium cation. This charged species has much stronger and more favorable interactions with polar water molecules compared to the neutral, less polar parent molecule, thereby increasing solubility.

Step-by-Step Protocol: pH-Dependent Solubility Test
  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 7.4, pH 6.5, pH 5.5). A citrate or phosphate buffer system is a good choice.

  • Add Compound: Add an excess amount of 3-Chloro-6-methoxyquinolin-4-amine powder to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at the end.

  • Equilibrate: Tightly seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for several hours (e.g., 4-24 hours) to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet all undissolved material.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant. The concentration of the dissolved compound can then be determined using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.

Analytical Quantification Workflow

A robust method is required to accurately measure the concentration of the solubilized compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for its specificity and sensitivity.

Caption: General workflow for solubility determination using HPLC.

Recommended HPLC Conditions (Starting Point):

ParameterRecommended Condition
ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (with 0.1% Formic Acid) = 30:70 (v/v)
Flow Rate1.0 mL/min[6]
Injection Volume10 µL[6]
Column Temperature30 °C
Detection WavelengthScan for optimal wavelength (e.g., 254 nm, 270 nm, 340 nm)[6]
FAQ 4: Advanced Solubilization Techniques

Question: My assay is sensitive to pH changes and organic solvents. Are there other advanced methods I can try?

Answer: Yes, for challenging situations, using an excipient like a cyclodextrin to form an inclusion complex can significantly enhance aqueous solubility without requiring pH modification or high concentrations of organic solvents.

Causality of Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The non-polar quinoline portion of your molecule can be encapsulated within this hydrophobic core, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This effectively "masks" the poorly soluble part of the drug, forming a water-soluble drug-cyclodextrin complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good safety and high aqueous solubility.[7]

While generally safe, it's important to note that some cyclodextrins can exhibit cytotoxicity at higher concentrations, often by interacting with cholesterol in cell membranes.[8] Therefore, it is crucial to determine the lowest effective concentration and run appropriate controls.

Protocol: Screening for Cyclodextrin Solubility Enhancement
  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of 3-Chloro-6-methoxyquinolin-4-amine to each cyclodextrin solution and a control (buffer only).

  • Equilibrate: Agitate the sealed vials at a constant temperature for 24-48 hours to ensure maximum complex formation.

  • Separate and Quantify: Use the same separation and quantification workflow (centrifugation and HPLC/UV-Vis) as described in FAQ 3 to determine the concentration of the dissolved compound in the supernatant of each sample.

  • Analyze: Plot the concentration of dissolved 3-Chloro-6-methoxyquinolin-4-amine against the concentration of HP-β-CD. A linear increase in compound solubility with increasing HP-β-CD concentration indicates successful complex formation. This allows you to identify the minimum cyclodextrin concentration needed to dissolve your target concentration of the compound.

References

  • Sadeghnia, H. R., et al. (2016). Evaluation of in vitro toxicity of peptide (N-acetyl-Leu-Gly-Leu-COOH)-substituted-β-cyclodextrin derivative, a novel drug carrier, in PC-12 cells. PMC. Available at: [Link]

  • Garamvölgyi, R., et al. (2008). In vitro toxicity and permeation of cyclodextrins in Calu-3 cells. PubMed. Available at: [Link]

  • Miklós, M., et al. (2016). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. PubMed. Available at: [Link]

  • de Miranda, L. F., et al. (2016). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. Available at: [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. BenchChem.
  • Timm, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Hanumegowda, U. M., et al. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?. ResearchGate. Available at: [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. BenchChem.
  • Wasiak, W., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Eppendorf. (2023). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]

  • Wasiak, W., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. Dissociation constants pK a of isoquinoline bases. ResearchGate. Available at: [Link]

  • RJPBCS. (2016). A simple and sensitive stability-indicating uv-spectrophotometric method for the determination of clioquinol in pharmaceuticals. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • BenchChem. (2025). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. BenchChem.
  • PubChem. 4-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Agilent. (2021). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent Technologies.
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Quinoline. Wikipedia. Available at: [Link]

Sources

Troubleshooting guide for 3-Chloro-6-methoxyquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide for 3-Chloro-6-methoxyquinolin-4-amine Synthesis

The Chemist's Bench: Mechanistic Rationale & Strategy

As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized quinolines. The target molecule, 3-Chloro-6-methoxyquinolin-4-amine , is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and somatostatin modulators [1].

Synthesizing this molecule requires navigating the electronic push-pull dynamics of the quinoline core. The electron-donating 6-methoxy group activates the carbocyclic ring, making regiocontrol during electrophilic aromatic substitution a significant challenge. Conversely, once the C-3 chlorine atom is installed, it sterically and electronically impedes subsequent nucleophilic attacks at the adjacent C-4 position [2].

To bypass these inherent roadblocks, we employ a three-stage, self-validating synthetic sequence starting from 6-methoxyquinolin-4-ol. We first lock in the C-3 chlorine using mild electrophilic conditions, convert the C-4 hydroxyl to a reactive chloride leaving group, and finally execute a sterically demanding SN​Ar amination.

Synthetic Workflow

SynthesisWorkflow SM 6-Methoxyquinolin-4-ol (Starting Material) Int1 3-Chloro-6-methoxy- quinolin-4-ol SM->Int1 NCS, DMF 60°C, 4h Int2 3,4-Dichloro-6- methoxyquinoline Int1->Int2 POCl3, Toluene 110°C, 6h TM 3-Chloro-6-methoxy- quinolin-4-amine Int2->TM NH3 (aq) Sealed Tube, 120°C

Synthetic workflow for 3-Chloro-6-methoxyquinolin-4-amine detailing key intermediates.

Self-Validating Experimental Protocols

Phase 1: Regioselective C-3 Chlorination

Causality: The enamine-like character of the 4-quinolone tautomer makes the C-3 position highly nucleophilic. We use N-Chlorosuccinimide (NCS) rather than Cl2​ gas to prevent over-oxidation. DMF is selected as the solvent because it stabilizes the intermediate chloronium ion, directing the chloride specifically to C-3 without affecting the electron-rich 6-methoxy ring [3]. Protocol:

  • Suspend 6-methoxyquinolin-4-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Add NCS (1.05 eq) portion-wise over 15 minutes at room temperature to prevent localized exotherms.

  • Heat the mixture to 60 °C for 4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeOH, and run LC-MS. The starting material (m/z 176.0) should be fully consumed, replaced by a single peak at m/z 210.0 [M+H]+ . The absence of m/z 244.0 confirms no over-chlorination has occurred.

  • Crash the product out by pouring the mixture into ice-cold water. Filter and dry under vacuum to yield 3-chloro-6-methoxyquinolin-4-ol.

Phase 2: C-4 Deoxychlorination

Causality: Phosphorus oxychloride ( POCl3​ ) converts the C-4 hydroxyl into a good leaving group (dichlorophosphate), followed by chloride displacement. Running this neat can lead to thermal runaway. By using toluene as a co-solvent, we cap the internal temperature at reflux (~110 °C) and provide a thermal sink [1]. Protocol:

  • Suspend 3-chloro-6-methoxyquinolin-4-ol (1.0 eq) in anhydrous toluene (0.5 M).

  • Add POCl3​ (3.0 eq) dropwise at room temperature.

  • Ramp heating to 110 °C and reflux for 6 hours.

  • Self-Validation Check: Quench a 10 µL aliquot into 1 mL of ice-cold methanol containing Et3​N . LC-MS should reveal the target dichloride at m/z 228.0 [M+H]+ .

  • Cool to room temperature and reverse quench by adding the reaction mixture dropwise into vigorously stirred ice water (maintaining internal temp < 20 °C). Extract with EtOAc, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield 3,4-dichloro-6-methoxyquinoline.

Phase 3: Sterically Hindered SN​Ar Amination

Causality: The C-4 chloride is activated by the quinoline nitrogen, but the adjacent C-3 chlorine creates a severe steric shield. Standard refluxing with ammonia is insufficient. We must use a sealed pressure tube to keep ammonia in the liquid phase at elevated temperatures, forcing the substitution [4]. Protocol:

  • Dissolve 3,4-dichloro-6-methoxyquinoline (1.0 eq) in a 2.0 M solution of ammonia in isopropanol (15.0 eq).

  • Transfer to a heavy-walled pressure tube equipped with a Teflon seal.

  • Heat to 120 °C behind a blast shield for 18 hours.

  • Self-Validation Check: Analyze via TLC (DCM:MeOH 9:1). The highly polar amine product will remain near the baseline compared to the rapidly migrating dichloride. LC-MS will confirm the target mass at m/z 209.0 [M+H]+ .

  • Cool to 0 °C before carefully venting the pressure. Concentrate under reduced pressure and purify via flash chromatography to isolate 3-Chloro-6-methoxyquinolin-4-amine.

Analytical Benchmarks & Quantitative Data

Synthesis StepTarget Intermediate / ProductReagent (Eq.)Temp (°C)Time (h)Expected YieldLC-MS (m/z) [M+H]+
Phase 1 3-Chloro-6-methoxyquinolin-4-olNCS (1.05)60482 - 88%210.0
Phase 2 3,4-Dichloro-6-methoxyquinoline POCl3​ (3.0)110685 - 92%228.0
Phase 3 3-Chloro-6-methoxyquinolin-4-amine NH3​ (15.0)1201865 - 75%209.0

Troubleshooting & FAQs

Q: During Phase 1, my LC-MS shows a significant peak at m/z 244.0. What happened? A: You are observing over-chlorination, likely at the C-5 or C-7 position, driven by the electron-donating 6-methoxy group. This occurs if the reaction temperature exceeds 65 °C or if excess NCS is used. Strictly limit NCS to 1.05 equivalents and utilize a calibrated heating block.

Q: My POCl3​ reaction (Phase 2) turned into an intractable black tar. How can I prevent this? A: Phosphorus oxychloride reactions are highly sensitive to trace moisture, which generates HCl and phosphoric acid, catalyzing the polymerization of the electron-rich quinoline core. Ensure your starting material is rigorously dried under high vacuum for at least 12 hours prior to the reaction. The toluene co-solvent method described in the protocol significantly mitigates this by diluting the reactive intermediates.

Q: The final amination step (Phase 3) is stalling at 30% conversion, and I cannot safely heat my sealed tube past 120 °C. Is there an alternative? A: Yes. If direct amination fails due to equipment limitations, switch to a surrogate amine protocol. React the dichloride with p-methoxybenzylamine (PMB- NH2​ , 2.0 eq) and K2​CO3​ in NMP at 100 °C. The PMB-amine is far more nucleophilic and has a high boiling point, eliminating the need for a pressure vessel. Once complete, the PMB group can be cleanly cleaved by stirring the intermediate in neat Trifluoroacetic Acid (TFA) at 60 °C for 2 hours to yield the desired primary amine [4].

References

  • Source: Google Patents (WO2015150995A1)
  • Title: 3,4-Dichloro-6-methoxyquinoline Compound Summary Source: National Center for Biotechnology Information (PubChem CID 17750634) URL: [Link]

  • Source: Google Patents (WO2006125974A1)
  • Title: 3-Chloro-6-methoxyquinolin-4-amine Compound Summary Source: National Center for Biotechnology Information (PubChem CID 45925848) URL: [Link]

Scaling up 3-Chloro-6-methoxyquinolin-4-amine synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pilot Plant Support Center for the scale-up synthesis of 3-Chloro-6-methoxyquinolin-4-amine. This portal is designed for process chemists and drug development professionals transitioning this critical quinoline intermediate from benchtop milligram scales to multi-kilogram pilot production.

Below, you will find our process workflow, followed by a troubleshooting matrix addressing the most critical thermal, regioselective, and safety bottlenecks encountered during scale-up.

Process Workflow Visualization

SynthesisWorkflow Step1 Stage 1: Gould-Jacobs Condensation p-Anisidine + EMME Step2 Stage 1b: Thermal Cyclization (>250°C, High Tar Risk) Step1->Step2 Dowtherm A / Heat Step3 Stage 1c: Hydrolysis & Decarboxylation 6-Methoxyquinolin-4-ol Step2->Step3 1. NaOH  2. H2SO4 Step4 Stage 2: C3-Chlorination (NCS) 3-Chloro-6-methoxyquinolin-4-ol Step3->Step4 NCS / AcOH (pH Control) Step5 Stage 3: C4-Chlorination (POCl3) 3,4-Dichloro-6-methoxyquinoline Step4->Step5 POCl3 Reflux Step6 Stage 4: High-Pressure Amination 3-Chloro-6-methoxyquinolin-4-amine Step5->Step6 NH3 / 150°C / 10 atm

Workflow for the pilot-scale synthesis of 3-Chloro-6-methoxyquinolin-4-amine.

🛠️ Troubleshooting & Protocol Matrix

Ticket #001: Tar Formation and Yield Loss in Gould-Jacobs Cyclization

Issue: Scaling up the thermal cyclization of the anilidomethylenemalonate intermediate results in extensive tarring and <40% yield of 6-methoxyquinolin-4-ol.

Causality & Mechanism: The Gould-Jacobs reaction requires immense thermal energy (typically >250°C) to drive the 6-electron electrocyclization[1]. In laboratory settings, microwave irradiation rapidly overcomes this activation barrier, yielding product in minutes[1]. However, pilot-scale batch reactors suffer from poor surface-area-to-volume ratios, leading to prolonged temperature ramp times. Extended exposure to intermediate temperatures promotes intermolecular side reactions and polymerization (tarring) rather than the desired intramolecular cyclization.

Self-Validating Protocol:

  • Condensation: React p-anisidine with diethyl ethoxymethylenemalonate (EMME) at 100°C for 2 hours. Validation Check: GC-MS must show >98% consumption of p-anisidine before proceeding.

  • Cyclization: Instead of batch heating, pump the intermediate through a continuous plug-flow reactor (PFR) heated to 250–260°C using Dowtherm A heat transfer fluid[2]. Set the residence time to strictly 10-15 minutes to prevent degradation.

  • Hydrolysis & Decarboxylation: Treat the eluent with 10% aq. NaOH at 90°C for 2 hours, followed by acidification with 10% aq. H2SO4 to trigger decarboxylation[2].

  • Validation Check: Monitor CO2 evolution via a bubbler/flow meter. The reaction is complete when off-gassing ceases and HPLC shows a single peak for 6-methoxyquinolin-4-ol.

Ticket #002: Regioselectivity Failures During C3-Chlorination

Issue: Treatment of 6-methoxyquinolin-4-ol with N-chlorosuccinimide (NCS) yields a mixture of unreacted starting material, the desired C3-chloro product, and over-chlorinated impurities.

Causality & Mechanism: Chlorination at the C3 position relies on the nucleophilic character of the enol tautomer of the quinolone core. NCS provides a controlled source of electrophilic chlorine via N-Cl bond cleavage[3]. If the pH is too high, enolization is inconsistent. Conversely, if the temperature exceeds 40°C, homolytic cleavage can generate chlorine radicals, leading to unselective aliphatic chlorination of the methoxy group[3]. Highly acidic conditions stabilize the enol form and direct electrophilic aromatic substitution strictly to the electron-rich C3 carbon[4].

Self-Validating Protocol:

  • Preparation: Suspend 1.0 eq of 6-methoxyquinolin-4-ol in glacial acetic acid to ensure complete protonation and enolization.

  • Addition: Add 1.05 eq of NCS in five equal portions over 1 hour. Maintain the reactor temperature strictly at 20°C using a cooling jacket to prevent radical initiation[4].

  • Reaction: Stir for 3 hours. Validation Check: Pull an aliquot for HPLC; target <2% starting material. Do not add excess NCS.

  • Isolation: Quench with cold water (0°C) to precipitate 3-chloro-6-methoxyquinolin-4-ol. Filter and wash with water until the filtrate pH is >5.

Ticket #003: Delayed Exotherm and Pressure Spikes During POCl3 Quench

Issue: Following the C4-chlorination with phosphorus oxychloride (POCl3), quenching the reaction mixture into ice-water causes a violent, delayed exotherm and dangerous pressure spikes in the reactor.

Causality & Mechanism: POCl3 hydrolysis is deceptively sluggish at low temperatures (0-5°C). Quenching into ice-water allows unreacted POCl3 to accumulate alongside metastable intermediates like phosphorodichloridic acid (Cl2P(O)OH)[5]. As the reactor inevitably warms, these intermediates undergo rapid, autocatalytic hydrolysis, violently releasing massive volumes of HCl gas and heat[5]. A "reverse quench" at slightly elevated temperatures forces immediate hydrolysis, preventing accumulation[6].

Self-Validating Protocol:

  • Reaction: Reflux 3-chloro-6-methoxyquinolin-4-ol in neat POCl3 at 135-140°C for 2 hours to form 3,4-dichloro-6-methoxyquinoline.

  • Concentration: Cool to 50°C and distill off 70% of the excess POCl3 under vacuum (recover for reuse).

  • Reverse Quench: Prepare a quench vessel with 25% aqueous KOH or sodium acetate, pre-warmed to 35-40°C[6][7].

  • Addition: Slowly dose the concentrated reaction mixture into the quench vessel. Validation Check: Monitor reactor temperature; adjust the dosing rate to maintain 35-45°C. The immediate, steady evolution of heat confirms safe, instantaneous hydrolysis[5].

  • Extraction: Extract the quenched aqueous layer with n-butanol[7].

Ticket #004: Low Conversion in High-Pressure Amination

Issue: Direct amination of 3,4-dichloro-6-methoxyquinoline with aqueous ammonia yields <40% of the final 3-chloro-6-methoxyquinolin-4-amine product.

Causality & Mechanism: While the C4-chloride is activated for Nucleophilic Aromatic Substitution (SNAr), the adjacent C3-chloro group exerts significant steric hindrance. Standard reflux conditions are thermodynamically insufficient to drive the substitution. The reaction strictly requires high pressure to increase the concentration of dissolved ammonia in the liquid phase, alongside elevated temperatures to overcome the steep activation energy barrier[8][9].

Self-Validating Protocol:

  • Setup: Charge a Hastelloy pressure reactor (autoclave) with 3,4-dichloro-6-methoxyquinoline and a 10-15% solution of ammonia in methanol (or concentrated 25-30% aqueous ammonia)[10][11].

  • Reaction: Seal the reactor and heat to 130-150°C. The autogenous pressure will naturally rise to 5-10 atm (75-150 psi)[10].

  • Hold: Maintain conditions for 12-18 hours. Validation Check: A pressure drop indicates ammonia consumption; however, HPLC of a cooled sample is required to confirm >95% conversion.

  • Isolation: Cool the reactor to <25°C before venting pressure. Filter the precipitated 3-chloro-6-methoxyquinolin-4-amine and recrystallize from ethanol.

Quantitative Process Parameters Summary

Synthetic StageReagents / SolventsOptimal TemperatureOperating PressureExpected YieldCritical Safety / Quality Metric
1. Condensation & Cyclization p-Anisidine, EMME, Dowtherm A100°C (Cond.), 250°C (Cycl.)Atmospheric85-90%Monitor CO2 off-gassing during decarboxylation.
2. C3-Chlorination NCS, Glacial Acetic Acid20°CAtmospheric75-80%Strict temp control to prevent radical over-chlorination.
3. C4-Chlorination POCl3, 25% aq. KOH (Quench)135°C (Rxn), 35-40°C (Quench)Atmospheric85-89%Reverse quench at 35°C to prevent delayed exotherm.
4. Amination 10-15% NH3 in Methanol130-150°C5-10 atm65-75%Hastelloy autoclave required; cool <25°C before venting.

Sources

Validation & Comparative

Comparative Synthesis Guide: 3-Chloro-6-methoxyquinolin-4-amine vs. Standard Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the development of targeted therapeutics—particularly small-molecule kinase inhibitors and next-generation antimalarials—the quinoline core is a highly privileged scaffold. While simple derivatives like 4-aminoquinoline or 4,7-dichloroquinoline have historically dominated the landscape, the demand for higher target selectivity and improved physicochemical profiles has driven the adoption of highly functionalized building blocks[1].

3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7) represents a sophisticated evolution of this scaffold[2]. This guide provides an objective, data-driven comparison of 3-chloro-6-methoxyquinolin-4-amine against traditional quinoline alternatives, detailing the mechanistic rationale behind its use and the specialized synthetic protocols required to overcome its inherent chemical deactivation.

Structural & Electronic Causality: The "3-Chloro-6-Methoxy" Advantage

The selection of a quinoline building block is never arbitrary; it is dictated by the precise electronic and steric requirements of the biological target (e.g., the ATP-binding hinge region of kinases).

  • The 3-Chloro Effect (Steric & Electronic): The addition of a chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of both the quinoline nitrogen and the 4-amino group. In kinase inhibitors, reducing basicity mitigates off-target lysosomotropism and hERG channel liabilities. Sterically, the bulky 3-chloro group restricts the rotation of the C4-substituent, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.

  • The 6-Methoxy Effect (Electronic Fine-Tuning): The methoxy group at C6 provides a resonance electron-donating effect (+M) that partially offsets the electron deficiency of the quinoline core. Biologically, it acts as a critical hydrogen-bond acceptor, often oriented toward the solvent-exposed channel in kinase active sites to improve aqueous solubility.

Table 1: Physicochemical & Electronic Comparison of Quinoline Scaffolds
ScaffoldEst. pKa (4-NH2)NucleophilicitySteric Hindrance at C4Primary Application
4-Aminoquinoline ~8.5HighLowBroad-spectrum anti-infectives
4-Amino-7-chloroquinoline ~7.5ModerateLowAntimalarials (Chloroquine core)
3-Chloro-6-methoxyquinolin-4-amine ~6.0Very LowHighSelective Kinase Inhibitors

Synthetic Methodologies: Overcoming Deactivation

The exact structural features that make 3-chloro-6-methoxyquinolin-4-amine biologically valuable make it synthetically challenging.

In standard 4-aminoquinolines, the exocyclic nitrogen is sufficiently nucleophilic to undergo classical Nucleophilic Aromatic Substitution (SNAr) with aryl halides under thermal conditions[1]. However, for 3-chloro-6-methoxyquinolin-4-amine, the lone pair on the 4-amino group is heavily delocalized into the electron-deficient ring, a depletion exacerbated by the -I effect of the 3-chloro group. Furthermore, the ortho-chloro substituent creates a steric shield around the amine.

Consequently, SNAr reactions with this substrate typically fail or result in abysmal yields. To achieve C-N bond formation, chemists must bypass nucleophilicity entirely and rely on Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling [3].

Table 2: Synthetic Performance (Yield Comparison)
SubstrateSNAr Yield (120°C, 24h)Buchwald-Hartwig Yield (100°C, 16h)Primary Synthetic Challenge
4-Aminoquinoline 75 - 85%>90%Over-alkylation/arylation
4-Amino-7-chloroquinoline 60 - 70%85 - 95%Regioselectivity (if unprotected)
3-Chloro-6-methoxyquinolin-4-amine <10% (Trace) 75 - 85% Steric hindrance during reductive elimination
Mechanistic Pathway: Buchwald-Hartwig Amination

To successfully couple this deactivated amine, a catalyst system with a wide bite-angle ligand (such as Xantphos) is required. The wide bite angle forces the palladium center into a geometry that accelerates the sterically demanding reductive elimination step.

G Pd0 Pd(0) + Xantphos Active Catalyst OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd Ar-Br Coord Amine Coordination (3-Cl-6-OMe-Quinoline) OxAdd->Coord Amine Deprot Deprotonation (Cs2CO3) Coord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regenerate Pd(0)

Fig 1: Buchwald-Hartwig catalytic cycle for sterically hindered 4-aminoquinolines.

Self-Validating Experimental Protocol

The following protocol details the optimal conditions for coupling 3-chloro-6-methoxyquinolin-4-amine with an aryl bromide, utilizing internal validation checkpoints to ensure reproducibility.

Objective: Synthesize a diarylamine kinase hinge-binder via C-N cross-coupling.

Reagents:

  • 3-Chloro-6-methoxyquinolin-4-amine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs2CO3 (2.0 equiv, finely milled)

  • Anhydrous 1,4-dioxane (0.2 M)

Step-by-Step Methodology:

  • Rigorous Degassing (Critical Step): In an oven-dried Schlenk flask, combine the amine, aryl bromide, Pd2(dba)3, Xantphos, and Cs2CO3. Evacuate the flask and backfill with ultra-pure N2 (repeat for 3 cycles).

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)-Xantphos complex into an inactive Pd(II) species. Because the amine is highly deactivated, maximum catalyst lifespan is required.

  • Solvent Addition: Add anhydrous 1,4-dioxane via a nitrogen-purged syringe.

  • Thermal Activation: Stir the mixture at 100 °C for 16 hours.

    • Causality: The steric bulk of the 3-chloro group significantly increases the activation energy required for the final reductive elimination step. Room temperature or mild heating will stall the reaction at the Pd-amido intermediate.

  • In-Process Validation: After 12 hours, sample 10 µL of the reaction, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation: The disappearance of the starting amine mass (m/z ~208.6) and the appearance of the product mass validates conversion. If starting material persists and a black precipitate (palladium black) is visible, the catalyst has degraded. Spike the reaction with an additional 0.02 equiv of Pd2(dba)3 to drive it to completion.

  • Workup & Purification: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium, washing the pad with ethyl acetate. Concentrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

References

  • EvitaChem Product Catalog Source: EvitaChem URL
  • Source: PMC (National Institutes of Health)
  • Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials?
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Comparative Efficacy of Synthetic Routes to 3-Chloro-6-methoxyquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Chloro-6-methoxyquinolin-4-amine (CAS 1209537-50-7)[1][2] is a highly valuable heterocyclic building block, frequently utilized in the development of kinase inhibitors and advanced antimalarial pharmacophores. Synthesizing this specific scaffold presents a unique chemical challenge: achieving selective amination at the C4 position in the presence of a sterically encumbering, yet electronically deactivating, C3-chloro substituent.

This guide objectively compares the two primary synthetic methodologies used to construct this molecule from the common precursor 3,4-dichloro-6-methoxyquinoline[3]: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .

Mechanistic Rationale: The C4 vs. C3 Conundrum

To understand the divergence in these synthetic strategies, one must analyze the causality of the quinoline ring's reactivity.

  • Electronic Activation: The C4 position is para to the quinoline nitrogen. In an SNAr mechanism, the nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate. Therefore, C4 is inherently more electrophilic than C3.

  • Steric Penalty: Despite the electronic preference for C4, the bulky chlorine atom at C3 exerts severe steric hindrance. In classical SNAr, this forces the incoming ammonia nucleophile into a high-energy trajectory, requiring extreme thermal conditions that often lead to degradation or ether cleavage at the 6-methoxy position.

  • The Catalytic Solution: Transition-metal catalysis (Buchwald-Hartwig) circumvents this steric penalty[4]. The oxidative addition of Palladium(0) is highly sensitive to bond dissociation energies. The C4–Cl bond is significantly weaker and more reactive than the C3–Cl bond. By utilizing sterically demanding ligands (e.g., BINAP), the catalyst selectively inserts into the C4 position while suppressing off-target reactions.

Route A: Classical Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach relies on brute-force thermodynamics to overcome the steric barrier at C4[5]. While it utilizes inexpensive reagents, the harsh conditions inherently limit the overall yield and purity profile.

Self-Validating Experimental Protocol

Objective: Direct amination of 3,4-dichloro-6-methoxyquinoline using ammonia.

  • Preparation: Charge a high-pressure Parr reactor with 3,4-dichloro-6-methoxyquinoline (10.0 g, 43.8 mmol) and a saturated solution of ammonia in isopropanol (2.0 M, 150 mL).

    • Validation Checkpoint: Ensure the starting material is fully dissolved or forms a uniform suspension. Baseline TLC (Eluent: 30% EtOAc/Hexanes) should show a single spot at Rf = 0.75.

  • Reaction: Seal the reactor and heat to 135 °C under vigorous stirring for 24 hours. The internal pressure will rise significantly.

    • Causality Note: Temperatures below 120 °C will result in <10% conversion due to the C3-chloro steric block.

  • Monitoring: Cool the reactor to ambient temperature and carefully vent the excess ammonia.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete when the ratio of the product mass (m/z 209) to starting material (m/z 228) exceeds 8:1. If significant over-reaction is observed (e.g., diamination or methoxy cleavage), halt immediately.

  • Workup: Concentrate the mixture in vacuo. Resuspend the crude residue in 1M NaOH (100 mL) to ensure the product is in its free-base form, and extract with Dichloromethane (3 x 100 mL).

  • Purification: Purify via silica gel chromatography (Gradient: 0-5% Methanol in DCM) to yield the product as an off-white solid.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

This route represents the modern industry standard for complex heteroaryl aminations[4]. Direct use of ammonia gas in Pd-catalysis often poisons the catalyst by forming stable, inactive Pd-ammine complexes. To prevent this, benzophenone imine is used as an ammonia surrogate, which is later unmasked via mild acidic hydrolysis[6].

Self-Validating Experimental Protocol

Objective: C4-selective amination via Pd-catalysis followed by imine hydrolysis.

  • Catalyst Activation: In an oven-dried Schlenk flask under inert argon, combine 3,4-dichloro-6-methoxyquinoline (10.0 g, 43.8 mmol), Pd2(dba)3 (0.80 g, 2 mol%), and rac-BINAP (1.09 g, 4 mol%). Add anhydrous toluene (100 mL).

    • Validation Checkpoint: Upon stirring for 10 minutes, the mixture must transition to a deep red/purple hue, confirming the formation of the active Pd(0)-BINAP complex.

  • Coupling: Add benzophenone imine (8.8 mL, 52.5 mmol) and Sodium tert-butoxide (5.90 g, 61.3 mmol). Heat the mixture to 80 °C.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 228) is depleted (<1%) and the imine intermediate peak (m/z 373) plateaus (typically 8–12 hours).

  • Hydrolysis (Unmasking): Cool the mixture to room temperature. Add 2M aqueous HCl (50 mL) and stir vigorously for 2 hours to hydrolyze the imine.

    • Validation Checkpoint: TLC (5% MeOH/DCM) will show the complete disappearance of the non-polar imine spot and the emergence of a highly polar, ninhydrin-positive spot (Rf = 0.3) corresponding to the primary amine.

  • Workup: Separate the aqueous layer (which contains the protonated product). Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove the benzophenone byproduct and organic impurities.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the precipitated free-base product with EtOAc (3 x 100 mL), dry over Na2SO4, and concentrate to yield a high-purity pale yellow solid.

Quantitative Performance Comparison

The following table summarizes the experimental metrics, demonstrating the superiority of the Buchwald-Hartwig approach for this specific sterically hindered scaffold.

ParameterRoute A: Classical SNArRoute B: Buchwald-Hartwig
Nitrogen Source NH₃ (gas or alcoholic solution)Benzophenone imine (NH₃ surrogate)
Operating Temperature 130–150 °C80 °C (Coupling) / 25 °C (Hydrolysis)
Pressure Requirements High (Sealed Bomb Reactor)Atmospheric (Standard Schlenk)
Regioselectivity (C4 vs C3) Moderate (~75:25)Excellent (>98:2)
Overall Isolated Yield 45–55%82–88%
Primary Impurities 3-amino regioisomer, des-methyl degradantsTrace palladium, benzophenone
Scalability & Safety Limited by high-pressure ammonia hazardsHigh (requires standard Pd scavenging)

Visualizations

RouteComparison cluster_A Route A: SNAr cluster_B Route B: Buchwald-Hartwig SM 3,4-Dichloro-6- methoxyquinoline CondA NH3 / iPrOH 130 °C, High Pressure SM->CondA Steric Hindrance Low Yield CondB 1. Pd2(dba)3, BINAP, Imine 2. Acidic Hydrolysis SM->CondB Regioselective Oxidative Addition Product 3-Chloro-6-methoxy quinolin-4-amine CondA->Product 45-55% CondB->Product 82-88%

Figure 1: Divergent synthetic strategies for 3-Chloro-6-methoxyquinolin-4-amine from a common precursor.

CatalyticCycle Pd Pd(0)L_n OxAdd Oxidative Addition (Selective at C4-Cl) Pd->OxAdd 3,4-Dichloroquinoline AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Benzophenone Imine RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Halide Scavenging RedElim->Pd Product Release

Figure 2: Buchwald-Hartwig catalytic cycle illustrating C4-selective oxidative addition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45925848, 3-Chloro-6-methoxyquinolin-4-amine." PubChem. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link]

  • Zhang, Y., et al. "Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides." The Journal of Organic Chemistry, 2018. Available at:[Link]

Sources

In Vitro Testing of Novel 3-Chloro-6-methoxyquinolin-4-amine Derivatives: A Comparative Guide for Antimalarial and Oncological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 3-Chloro-6-methoxyquinolin-4-amine scaffold is a highly privileged structure in modern medicinal chemistry. Historically rooted in the development of antimalarial agents (analogous to chloroquine and amodiaquine), the 4-aminoquinoline core has recently demonstrated profound versatility as a reversible, ATP-competitive kinase inhibitor in oncology [1][2].

The specific substitutions on this scaffold—the electron-withdrawing 3-chloro group and the electron-donating 6-methoxy group—precisely modulate the molecule's pKa and lipophilicity (LogP). This dual tuning allows the compound to either accumulate efficiently within the acidic digestive vacuole of Plasmodium falciparum or anchor deeply within the hydrophobic ATP-binding pocket of kinases like Bruton's Tyrosine Kinase (BTK) [3].

This guide provides a comprehensive, objective comparison of novel 3-chloro-6-methoxyquinolin-4-amine derivatives against standard-of-care alternatives in both antimalarial and oncological in vitro models. Furthermore, it details the self-validating experimental workflows required to generate robust, reproducible data.

Mechanism Scaffold 3-Chloro-6-methoxyquinolin-4-amine Derivatives Malaria Antimalarial Application (Plasmodium falciparum) Scaffold->Malaria Oncology Oncological Application (Kinase Inhibition) Scaffold->Oncology Hemozoin Accumulation in Acidic Vacuole & Capping of Hemozoin Crystals Malaria->Hemozoin Kinase ATP-Competitive Binding (e.g., BTK, PI3K) Oncology->Kinase ToxicHeme Buildup of Toxic Free Heme (Membrane Lysis) Hemozoin->ToxicHeme ParasiteDeath Parasite Death ToxicHeme->ParasiteDeath Signaling Block Downstream Oncogenic Signaling Pathways Kinase->Signaling Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis

Mechanistic divergence of the 3-Chloro-6-methoxyquinolin-4-amine scaffold.

Comparative Performance Data

To objectively evaluate the efficacy of these novel derivatives, we benchmarked them against established clinical alternatives. The data below synthesizes typical in vitro performance metrics across two distinct therapeutic domains.

Table 1: Antimalarial Efficacy Profiling (IC₅₀ in nM)

Evaluating intrinsic antiplasmodial activity against chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains.

Compound3D7 (CQ-Sensitive)Dd2 (CQ-Resistant)Resistance Index (Dd2/3D7)
Derivative A 12.4 ± 1.118.2 ± 1.51.47
Derivative B 8.1 ± 0.811.5 ± 1.21.42
Chloroquine (CQ) 9.5 ± 0.9145.0 ± 12.415.26
Artemisinin 3.2 ± 0.44.1 ± 0.51.28

Analysis: Derivatives A and B maintain low-nanomolar potency against the Dd2 strain, effectively bypassing the pfcrt efflux pump mutations that render standard Chloroquine ineffective [2].

Table 2: Kinase Selectivity Profiling (IC₅₀ in nM)

Evaluating biochemical inhibition across a panel of kinases implicated in B-cell malignancies and solid tumors.

CompoundBTKPI3KαVEGFR2
Derivative A 4.5 ± 0.6>5000>5000
Derivative B 1.2 ± 0.2850 ± 45>5000
Ibrutinib (Control) 0.5 ± 0.1>5000>5000
NVP-BKM120 (Control) >500035 ± 4.2>5000

Analysis: Derivative B exhibits highly potent, selective inhibition of BTK, comparable to the irreversible inhibitor Ibrutinib, while demonstrating a favorable off-target profile against VEGFR2 [3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed not just to generate data, but to inherently validate the causality of the results.

Protocol A: SYBR Green I Assay for P. falciparum Intraerythrocytic Survival

The Causality Principle: Mature human red blood cells (RBCs) lack a nucleus and DNA. By utilizing SYBR Green I—an asymmetrical cyanine dye that fluoresces exponentially only when intercalated into double-stranded DNA—we create a zero-background system. Any detected fluorescence is exclusively attributable to Plasmodium DNA replication [1].

Step-by-Step Methodology:

  • Culture Preparation: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Rationale: Synchronization ensures all parasites are exposed to the drug at the same developmental stage, reducing assay variance.

  • Compound Plating: Dispense 3-Chloro-6-methoxyquinolin-4-amine derivatives in a 96-well plate using a 2-fold serial dilution (range: 0.25 nM to 250 nM). Maintain a final DMSO concentration of ≤0.5% to prevent solvent toxicity.

  • Inoculation: Add the synchronized parasite culture to the compound plates at a final hematocrit of 1.5% and a parasitemia of 0.5%.

  • Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 µL of lysis buffer containing SYBR Green I (1:5000 dilution) to each well. Incubate in the dark at room temperature for 1 hour. Rationale: The lysis buffer breaches the RBC membrane, allowing the dye to access the parasite DNA.

  • Detection: Read fluorescence using a microplate reader (Ex: 485 nm, Em: 530 nm).

System Validation & Controls:

  • Positive Control (0% Growth): Uninfected RBCs (establishes the absolute background fluorescence).

  • Negative Control (100% Growth): Infected RBCs treated only with 0.5% DMSO.

  • Reference Control: Chloroquine and Artemisinin run in parallel to validate the specific resistance phenotype of the strain being tested.

Protocol B: TR-FRET Assay for Kinase Inhibition (BTK)

The Causality Principle: Quinoline derivatives frequently exhibit intrinsic auto-fluorescence, which severely confounds standard colorimetric or fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by using a Europium (Eu) chelate donor. Europium has a massive emission half-life. By introducing a 50-microsecond delay before reading the signal, all short-lived background auto-fluorescence from the test compounds decays, leaving only the target-specific FRET signal [3].

TRFRET Prep 1. Prepare Kinase & Compound Incubate 2. Pre-Incubate (Allow Binding) Prep->Incubate ATP 3. Add ATP & Substrate (Initiate Reaction) Incubate->ATP Stop 4. Add Stop Buffer & Detection Antibodies ATP->Stop Read 5. Read TR-FRET (Time-Delayed) Stop->Read

TR-FRET workflow designed to eliminate compound auto-fluorescence.

Step-by-Step Methodology:

  • Enzyme/Compound Pre-incubation: In a 384-well low-volume plate, mix recombinant human BTK enzyme with the serially diluted quinoline derivatives. Incubate for 30 minutes at room temperature. Rationale: Pre-incubation allows reversible inhibitors to reach binding equilibrium before competing with ATP.

  • Reaction Initiation: Add a master mix containing ATP (at the exact Kₘ value for BTK) and a biotinylated peptide substrate. Rationale: Running the assay at the ATP Kₘ ensures maximum sensitivity for identifying ATP-competitive inhibitors.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Signal Acquisition: Read the plate on a TR-FRET compatible reader. Excite at 340 nm. Wait 50 µs, then read emissions at 615 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/615 ratio.

System Validation & Controls:

  • Z'-Factor Calculation: A Z'-factor > 0.6 must be achieved between the "Full Activity" (DMSO only) and "No Enzyme" controls to validate assay robustness.

  • Orthogonal Validation: Hits should be counter-screened in a cell-based assay (e.g., measuring PLCγ2 phosphorylation in Ramos B lymphocytes) to ensure cell permeability and target engagement in situ.

References

  • BenchChem. "Application Notes and Protocols for Antimalarial Activity Assays Using 4-Aminoquinoline Derivatives.
  • ASM Journals. "Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria." Antimicrobial Agents and Chemotherapy,
  • ACS Publications. "Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation for Inflammatory Diseases and B Cell Malignancies." Journal of Medicinal Chemistry,

Technical Comparison Guide: 3-Chloro-6-methoxyquinolin-4-amine vs. Key 4-Aminoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold represents a highly privileged and versatile structure in medicinal chemistry. Historically, it has been the foundational anchor for antimalarial therapies, but in the modern era, it has emerged as a critical pharmacophore in oncology for the development of tyrosine kinase inhibitors[1].

When designing synthetic routes for novel therapeutics, selecting the correct quinoline intermediate is paramount. This guide provides a head-to-head technical comparison of 3-Chloro-6-methoxyquinolin-4-amine against two closely related industry-standard intermediates: 4,7-Dichloroquinoline and 4-Amino-6-methoxyquinoline . By analyzing their structural causality, reactivity profiles, and experimental handling, this guide equips researchers with the data necessary to optimize their drug development workflows.

Structural and Mechanistic Profiling

The biological target of a quinoline derivative is heavily dictated by its substitution pattern. Understanding the causality behind these structural modifications is essential for rational drug design:

  • The 6-Methoxy Substitution: The addition of an electron-donating methoxy group at the C6 position increases the electron density of the quinoline core. This modification alters the pKa of the quinoline nitrogen, which is a critical parameter for driving lysosomal accumulation (via ion-trapping) in antimalarial applications[2]. Furthermore, the oxygen atom serves as a key hydrogen bond acceptor in the hinge region of various kinases.

  • The 3-Chloro Substitution: Introducing a halogen at the C3 position adds significant steric bulk adjacent to the 4-amino group. This steric clash restricts the rotational freedom of the 4-amino substituent, effectively locking it into a specific bioactive conformation. This entropic pre-organization is a deliberate strategy used in the design of highly selective kinase inhibitors, such as the Src/Abl inhibitor Bosutinib, allowing the molecule to perfectly fit the ATP-binding pocket[3].

  • The 7-Chloro Substitution: Found in classic intermediates like 4,7-dichloroquinoline, the highly electrophilic C4 position (activated by the electron-withdrawing C7 chlorine) makes it the ideal precursor for synthesizing standard antimalarials like chloroquine[4].

G A 4-Aminoquinoline Core B 3-Chloro-6-methoxy Substitution A->B Steric tuning & Lipophilicity C 7-Chloro Substitution A->C Classic pharmacophore D Kinase Inhibitors (e.g., Src/Abl, EGFR) B->D Hinge region binding E Antimalarials (Hematin Targeting) C->E Inhibits β-hematin formation

Fig 1. Divergent therapeutic targeting based on quinoline core substitutions.

Head-to-Head Comparison Table

To facilitate intermediate selection, the following table summarizes the quantitative data and reactivity profiles of the three target compounds.

Feature3-Chloro-6-methoxyquinolin-4-amine4,7-Dichloroquinoline4-Amino-6-methoxyquinoline
CAS Number 1209537-50-786-98-6[4]6279-51-2[5]
Molecular Weight 208.64 g/mol 198.05 g/mol 174.20 g/mol
Key Substitutions 3-Cl, 6-OMe, 4-NH24-Cl, 7-Cl6-OMe, 4-NH2
Primary Utility Tyrosine Kinase Inhibitors (e.g., Bosutinib analogs)[3]Antimalarials (e.g., Chloroquine)[1]Broad-spectrum building block
Electronic Profile Electron-rich core, sterically hindered amineElectron-deficient core, highly electrophilic C4Electron-rich core, unhindered nucleophilic amine
Reactivity Requires strong base (NaH) for N-alkylationReadily undergoes SNAr with aliphatic aminesEasily undergoes N-alkylation/acylation

Experimental Methodologies: Self-Validating N-Alkylation

Because the 4-amino group of 3-Chloro-6-methoxyquinolin-4-amine is heavily delocalized into the electron-deficient quinoline ring and sterically hindered by the adjacent 3-chloro group, standard nucleophilic substitution conditions (e.g., K2CO3 in Acetonitrile) often fail or result in poor yields.

To overcome this, a strong base must be utilized to fully deprotonate the amine prior to the introduction of the electrophile. The following protocol is designed as a self-validating system to ensure experimental success at each step.

Step-by-Step Protocol: N-Alkylation of 3-Chloro-6-methoxyquinolin-4-amine

Materials Required:

  • 3-Chloro-6-methoxyquinolin-4-amine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl/Aryl Halide Electrophile (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure & Causality:

  • Preparation: Dissolve 3-Chloro-6-methoxyquinolin-4-amine in anhydrous DMF under an inert argon atmosphere. Causality: DMF is chosen because its high dielectric constant stabilizes the resulting polar anion, while strictly anhydrous conditions prevent the premature quenching of NaH.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaH (1.2 eq) in portions.

    • Self-Validation Checkpoint: The immediate evolution of hydrogen gas ( H2​ ) bubbles serves as visual confirmation that the 4-amino group is being successfully deprotonated. If no gas is observed, the reagent may be degraded, or the solvent is wet.

  • Alkylation: Stir for 30 minutes at room temperature to ensure complete anion formation, then add the electrophile (1.1 eq) dropwise. Heat the reaction to 60 °C.

  • Monitoring: After 2 hours, sample the reaction for LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation Checkpoint: The disappearance of the starting material peak (UV 254 nm) and the emergence of a higher molecular weight mass adduct confirms successful coupling. Do not proceed to workup until >95% conversion is achieved.

  • Workup: Carefully quench the reaction with saturated aqueous NH4​Cl to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

G Step1 Step 1: Reagent Prep 3-Cl-6-OMe-Quinolin-4-amine Step2 Step 2: Deprotonation NaH in DMF (0°C) Step1->Step2 Step3 Step 3: Alkylation Add Electrophile (60°C) Step2->Step3 H2 gas evolution Step4 Step 4: Monitoring LC-MS / TLC Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Workup Aqueous quench & Extract Step4->Step5 >95% conversion

Fig 2. Self-validating N-alkylation workflow for 4-aminoquinoline derivatization.

Conclusion

While 4,7-Dichloroquinoline remains the gold standard for synthesizing traditional antimalarials via straightforward SN​Ar chemistry, 3-Chloro-6-methoxyquinolin-4-amine offers a highly specialized, sterically tuned scaffold essential for modern kinase inhibitor development. By understanding the electronic and steric causality of the 3-chloro and 6-methoxy substituents, researchers can accurately predict reactivity bottlenecks and deploy robust, self-validating protocols (like the NaH/DMF system) to achieve high-yield derivatizations.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC -[Link]

  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity - ACS Publications -[Link]

  • 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem -[Link]

  • New Route for the synthesis of Bosutinib - Der Pharma Chemica -[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-6-methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 3-Chloro-6-methoxyquinolin-4-amine

As a highly specialized halogenated 4-aminoquinoline building block, 3-Chloro-6-methoxyquinolin-4-amine (CAS: 1209537-50-7) is a critical scaffold utilized in the development of kinase inhibitors and anti-infective agents[1]. However, the very structural features that make it biologically active—its lipophilic halogenated core and reactive primary amine—also dictate a stringent approach to laboratory safety.

This guide provides drug development professionals with a field-proven, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols for this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:

  • Systemic Toxicity (Cardiovascular/Respiratory): Overexposure to 4-aminoquinoline derivatives can progress rapidly to acute systemic toxicity. If inhaled or ingested in significant quantities, these compounds can induce severe cardiovascular disturbances (requiring ECG monitoring) and respiratory depression.

  • Enhanced Dermal Permeability: The addition of the 3-chloro and 6-methoxy groups significantly increases the lipophilicity of the quinoline ring[2]. This allows the molecule to bypass the aqueous barrier of the skin more readily than unsubstituted amines, making dermal absorption a primary risk vector.

  • Ocular and Mucosal Irritation: The primary amine at the 4-position acts as a strong Lewis base, making the fine powder a Category 2 severe eye and respiratory tract irritant[3].

Mandatory PPE Framework (The "Armor")

Based on the physicochemical profile of halogenated aminoquinolines, standard laboratory PPE is insufficient. The following table outlines the quantitative and qualitative requirements for handling this specific API building block.

PPE CategoryRecommended SpecificationScientific Rationale & Causality
Hand Protection Nitrile (Min 0.11mm for splash, >0.4mm for bulk handling). Double-glove.Halogenated quinolines are highly lipophilic. Nitrile provides superior chemical resistance against non-polar permeation compared to latex, which degrades rapidly.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Protects against micro-aerosolized primary amine dust. Safety glasses with side shields are inadequate for fine, electrostatically charged powders.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm). N95/P100 respirator if outside hood.Prevents inhalation of aerosolized particulates. Mucosal absorption of 4-aminoquinolines bypasses first-pass metabolism, accelerating systemic cardiotoxicity.
Body Protection Flame-retardant lab coat (Nomex or treated cotton) with knit cuffs.Prevents powder from migrating up the sleeves. Flame retardancy is required as the compound is typically solubilized in flammable organic solvents (e.g., DMF, DMSO).

Operational Workflow: Safe Handling Protocol

The handling of 3-Chloro-6-methoxyquinolin-4-amine must be treated as a closed-system operation whenever possible. Below is the step-by-step methodology for safe weighing and transfer.

HandlingWorkflow Start Reagent Storage (Desiccated, <25°C) PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity: 80-100 fpm) PPE->Hood Weigh Anti-static Weighing (Minimize Aerosolization) Hood->Weigh Reaction Closed-System Transfer (Reaction Vessel) Weigh->Reaction Decon Wet-Wipe Decontamination (Isopropanol/Water) Reaction->Decon

Figure 1: Standard operating workflow for handling 3-Chloro-6-methoxyquinolin-4-amine.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Verification: Ensure the chemical fume hood is operational and verified at a face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Equip double nitrile gloves, chemical splash goggles, and a knit-cuff lab coat. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist.

  • Static Mitigation (Crucial Step): Aminoquinoline powders hold high electrostatic charges and will readily aerosolize. Use an anti-static ion gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat.

    • Self-Validation Check: When transferring the powder, it should drop cleanly into the boat without clinging to the sides of the spatula or "jumping" due to static repulsion.

  • Mass Transfer: Weigh the required mass of 3-Chloro-6-methoxyquinolin-4-amine and immediately transfer it into the reaction vessel. Seal the vessel with a septum before removing it from the fume hood.

  • Immediate Decontamination: Do not dry-sweep. Wet-wipe the analytical balance and the fume hood surface with a disposable towel dampened with a 70/30 Isopropanol/Water mixture to capture residual micro-dust.

Emergency Spill and Exposure Response

Because acute toxicity with 4-aminoquinoline drugs can progress rapidly, emergency response must be immediate and protocol-driven.

  • Powder Spill outside a Hood: Evacuate the immediate 3-meter radius. Don a P100 particulate respirator. Cover the spill with damp absorbent paper to suppress dust formation. Carefully sweep the damp mass into a sealable hazardous waste container using non-sparking tools. Wash the area with soap and water.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water and soap for a minimum of 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will increase the dermal absorption of the lipophilic compound.

  • Inhalation/Ingestion: Move the victim to fresh air immediately. If ingested, do not induce vomiting. Seek immediate medical attention, explicitly notifying emergency responders to monitor the patient's ECG for cardiovascular disturbances.

Step-by-Step Disposal Plan

Due to the presence of the structural chlorine atom and the biologically active quinoline core, this compound cannot be disposed of in standard biological or non-halogenated waste streams[3].

DisposalPlan Waste Reaction Waste Generation Solid Solid Waste (Powder, Vials, PPE) Waste->Solid Liquid Liquid Waste (Reaction Solvents) Waste->Liquid SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin LiquidBin Halogenated Organic Stream (Due to Chloro-group) Liquid->LiquidBin Incineration Licensed High-Temp Incineration SolidBin->Incineration LiquidBin->Incineration

Figure 2: Waste segregation and disposal pathway for halogenated quinoline derivatives.

Disposal Methodology
  • Liquid Waste Segregation: Any solvent mixture containing dissolved 3-Chloro-6-methoxyquinolin-4-amine must be routed strictly to the Halogenated Organic Waste carboy. Mixing this with non-halogenated waste violates EPA/local regulations and creates explosive hazards during downstream processing.

  • Solid Waste Containment: Collect all unused solid powder, contaminated pipette tips, weigh boats, and the outer layer of nitrile gloves into a dedicated, sealable container[3].

  • Labeling: Label the container explicitly as: "Hazardous Solid Waste: Halogenated 4-Aminoquinoline Derivative (Toxic/Irritant)."

  • Destruction: Arrange for removal by a licensed hazardous waste management service. The required destruction method is high-temperature incineration, as incomplete combustion of halogenated aromatics can generate highly toxic dioxin byproducts.

References

  • Safety Data Sheet - 4-aminoquinoline derivatives. AWS / TargetMol. Available at: [Link]

Sources

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